1-Bromo-2-fluoro-3-(piperidinomethyl)benzene
Description
Properties
IUPAC Name |
1-[(3-bromo-2-fluorophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFN/c13-11-6-4-5-10(12(11)14)9-15-7-2-1-3-8-15/h4-6H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFAJXZRZYUIJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C(=CC=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742737 | |
| Record name | 1-[(3-Bromo-2-fluorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355246-98-8 | |
| Record name | 1-[(3-Bromo-2-fluorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Structural Elucidation of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene
Abstract
The definitive assignment of a chemical structure is the bedrock of all subsequent research in drug discovery, materials science, and chemical biology. This technical guide provides an in-depth, multi-technique methodology for the structural elucidation of 1-bromo-2-fluoro-3-(piperidinomethyl)benzene (IUPAC Name: 1-[(3-Bromo-2-fluorophenyl)methyl]piperidine), a substituted aromatic compound with potential applications as a pharmaceutical intermediate and fine chemical reagent.[1] We move beyond a simple recitation of data, offering a strategic framework grounded in the principles of mass spectrometry, infrared spectroscopy, and advanced multi-dimensional nuclear magnetic resonance. This document is intended for researchers, scientists, and drug development professionals, providing not only validated protocols but also the causal reasoning behind the experimental choices, ensuring a robust and irrefutable structural confirmation.
Foundational Analysis: Molecular Formula and Degree of Unsaturation
Before any spectroscopic analysis, the logical starting point is to determine the molecular formula and the degree of unsaturation. This foundational data provides an initial hypothesis about the structural elements present, such as rings and multiple bonds.
The compound, with CAS Registry Number 1355246-98-8, has a confirmed molecular formula of C₁₂H₁₅BrFN .[1]
The Degree of Unsaturation (DoU) is calculated as follows:
DoU = C - (H/2) - (X/2) + (N/2) + 1 DoU = 12 - (15/2) - (2/2) + (1/2) + 1 DoU = 12 - 7.5 - 1 + 0.5 + 1 = 5
Expert Interpretation: A degree of unsaturation of five is a strong indicator of a specific combination of structural features. A benzene ring accounts for four degrees of unsaturation (three double bonds and one ring). The remaining degree of unsaturation is consistent with the presence of a second ring, which, given the molecular formula, is logically the piperidine moiety. This initial calculation immediately focuses our analytical strategy on confirming the presence and connectivity of a substituted benzene ring and a piperidine ring.
Mass Spectrometry: Molecular Weight Confirmation and Fragmentation Blueprint
Mass spectrometry serves two primary functions in this analysis: the unambiguous confirmation of the molecular weight and the generation of a fragmentation pattern that acts as a structural blueprint, revealing how the molecular components are pieced together.
Expected Mass and Isotopic Pattern
The presence of bromine, with its two stable isotopes ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), provides a highly characteristic isotopic signature. We anticipate a molecular ion peak cluster (M⁺ and M+2) of nearly equal intensity.
-
Calculated Mass for [C₁₂H₁₅⁷⁹BrFN]⁺: 271.04 g/mol
-
Calculated Mass for [C₁₂H₁₅⁸¹BrFN]⁺: 273.04 g/mol
The observation of this distinct 1:1 doublet in the high-mass region of the spectrum would provide definitive confirmation of the molecular formula and the presence of a single bromine atom.
Fragmentation Analysis: Deconstructing the Molecule
The choice of ionization technique (e.g., Electron Ionization or Electrospray Ionization) influences the fragmentation pathways.[2] Under typical EI or CID conditions, the molecule is expected to fragment at its weakest points, primarily through cleavages influenced by the nitrogen atom and the stability of the resulting carbocations.
Causality of Fragmentation: The most probable cleavage is the benzylic C-N bond. This is driven by the formation of a highly resonance-stabilized substituted benzyl or tropylium cation, a common and dominant pathway for such structures.[3][4] A secondary, competing fragmentation pathway involves α-cleavage adjacent to the piperidine nitrogen, leading to a stable iminium ion.[2]
Table 1: Predicted Major Fragment Ions
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Structure | Fragment Name | Significance |
|---|---|---|---|
| 271 / 273 | [C₁₂H₁₅BrFN]⁺ | Molecular Ion | Confirms molecular weight and elemental formula. |
| 188 / 190 | [C₇H₅BrF]⁺ | 3-Bromo-2-fluorobenzyl cation | Key Fragment. Confirms the composition of the substituted aromatic ring. Often the base peak. |
| 98 | [C₆H₁₂N]⁺ | Piperidinomethyl cation | Confirms the piperidine-CH₂ moiety. |
| 84 | [C₅H₁₀N]⁺ | Piperidinium ion | Indicates fragmentation within the piperidine ring. |
Experimental Protocol: ESI-MS/MS Analysis
This protocol is designed to be self-validating by first identifying the precursor ion and then generating a reproducible fragmentation pattern.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid ensures protonation of the basic piperidine nitrogen for positive ion mode analysis.
-
Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an ESI source.
-
Ionization Mode: Positive ion mode is selected due to the basicity of the piperidine nitrogen.[2]
-
Full Scan (MS1): Acquire a full scan from m/z 100-500 to identify the protonated molecule, [M+H]⁺, at m/z 272/274.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion cluster as the precursor and perform a product ion scan. Optimize collision energy (typically 15-30 eV) to induce fragmentation and observe the characteristic daughter ions as predicted in Table 1.
Infrared Spectroscopy: Functional Group Identification
IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups hypothesized from the molecular formula.
Expert Interpretation: The IR spectrum is a composite of individual bond vibrations. We are not looking for a single peak, but rather a constellation of absorptions that, together, confirm the molecular architecture. For instance, the presence of both aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) is a crucial first confirmation of the two distinct domains of the molecule.
Table 2: Characteristic Infrared Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| ~3030 | C-H Stretch | Aromatic | Confirms the presence of the benzene ring.[5][6] |
| 2850-2950 | C-H Stretch | Aliphatic (CH₂) | Confirms the piperidine ring and benzylic methylene group. |
| 1450-1600 | C=C Stretch | Aromatic Ring | A series of peaks confirming the aromatic skeleton.[6] |
| 1100-1300 | C-F Stretch | Aryl-Fluoride | A strong, characteristic band confirming the C-F bond.[7] |
| 1000-1250 | C-N Stretch | Aliphatic Amine | Confirms the piperidine C-N bonds. |
| ~780 | C-H Bend (out-of-plane) | 1,2,3-Trisubstituted Ring | Suggests the substitution pattern on the aromatic ring. |
Nuclear Magnetic Resonance: The Definitive Structural Blueprint
NMR spectroscopy, particularly a suite of 1D and 2D experiments, is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. Our strategy is to use each experiment to build upon the last, culminating in an unambiguous structural assignment.
The Elucidation Workflow
The logical flow of NMR experiments is designed to solve the structure piece by piece, from identifying individual spin systems to connecting them across the molecular framework.
Caption: NMR workflow for structure elucidation.
¹H and ¹³C NMR: Assigning the Pieces
Based on established chemical shift principles and data from similar structures, we can predict the NMR spectra.[8][9] The key is not just the position of the signals, but their multiplicity, integration, and, in the case of ¹³C, the effect of fluorine coupling.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Assignments
| Label | Position | ¹H Chemical Shift (ppm), Multiplicity, Integration | ¹³C Chemical Shift (ppm), Multiplicity (JCF) | Justification |
|---|---|---|---|---|
| Ar-H | H-6 | ~7.4 ppm, (dd, 1H) | ~125 ppm | Ortho to Br, meta to F. |
| Ar-H | H-5 | ~7.1 ppm, (t, 1H) | ~130 ppm | Flanked by two protons. |
| Ar-H | H-4 | ~7.3 ppm, (ddd, 1H) | ~118 ppm (d, ²JCF ≈ 20 Hz) | Ortho to CH₂, meta to Br, ortho to F. |
| Ar-C | C-1 | - | ~115 ppm (d, ²JCF ≈ 15 Hz) | Carbon bearing Bromine. |
| Ar-C | C-2 | - | ~160 ppm (d, ¹JCF ≈ 250 Hz) | Carbon bearing Fluorine (high chemical shift and large coupling). |
| Ar-C | C-3 | - | ~138 ppm (d, ³JCF ≈ 5 Hz) | Carbon bearing the piperidinomethyl group. |
| CH₂-Ar | a | ~3.6 ppm, (s, 2H) | ~58 ppm (d, ³JCF ≈ 6 Hz) | Benzylic protons, singlet, adjacent to deshielding ring and N. |
| Pip-Hα | b | ~2.4 ppm, (m, 4H) | ~54 ppm | Protons alpha to the piperidine Nitrogen. |
| Pip-Hβ | c | ~1.6 ppm, (m, 4H) | ~26 ppm | Protons beta to the piperidine Nitrogen. |
| Pip-Hγ | d | ~1.5 ppm, (m, 2H) | ~24 ppm | Proton gamma to the piperidine Nitrogen. |
Note: Chemical shifts and coupling constants are estimates and may vary based on solvent and experimental conditions.
2D NMR: Connecting the Fragments
While 1D NMR helps us identify the individual components (a 1,2,3-trisubstituted ring, a piperidine ring, a methylene bridge), 2D NMR proves their connectivity. The HMBC experiment is the ultimate arbiter, revealing correlations between protons and carbons that are separated by 2 or 3 bonds.
The Decisive Correlation: The most critical piece of evidence comes from the HMBC spectrum. A correlation between the benzylic protons (a) and the aromatic carbons C-2 , C-3 , and C-4 irrefutably proves the attachment of the methylene bridge to the C-3 position of the 1-bromo-2-fluorobenzene ring. Furthermore, a correlation from these same benzylic protons (a) to the piperidine α-carbon (b) confirms the complete piperidinomethyl substituent.
Caption: Key HMBC correlations confirming connectivity.
Detailed NMR Protocol
-
Sample Preparation: Dissolve 10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0.0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion, especially in the aromatic region.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire with a 90° pulse, a relaxation delay of 2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire using a proton-decoupled pulse program, a 45° pulse, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans for good signal-to-noise.
-
-
2D Spectra Acquisition:
-
COSY: Use a standard gradient-selected (gCOSY) pulse sequence.
-
HSQC: Use a gradient-selected, sensitivity-enhanced pulse sequence to correlate one-bond C-H connections.
-
HMBC: Use a gradient-selected pulse sequence optimized for long-range couplings (typically set for 8 Hz) to observe 2-3 bond C-H correlations.
-
Conclusion: Synthesis of Evidence
The structural elucidation of this compound is achieved through a systematic and hierarchical application of modern analytical techniques.
-
Mass Spectrometry confirmed the molecular formula C₁₂H₁₅BrFN via the characteristic M⁺/M+2 isotopic pattern at m/z 271/273 and revealed the core structural components through predictable benzylic cleavage.
-
Infrared Spectroscopy provided corroborating evidence for all key functional groups: the aromatic ring, the aliphatic piperidine and methylene units, and the aryl-fluoride bond.
-
NMR Spectroscopy delivered the definitive proof of structure. 1D NMR identified all unique proton and carbon environments, while 2D NMR (COSY, HSQC, and particularly HMBC) unambiguously established the connectivity between the 1-bromo-2-fluorophenyl moiety, the methylene bridge, and the piperidine ring, confirming the 1,2,3-substitution pattern.
This integrated approach, where each piece of data validates the others, provides an unassailable confirmation of the target structure, enabling further development and research with the highest degree of confidence.
References
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- Zhu, N., Yu, C., Hua, Z., Xu, P., & Wang, Y. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
- SynHet. (n.d.). This compound. Retrieved from SynHet.
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Martin, N. H., Allen, N. W., 3rd, & Moore, J. C. (2000). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Journal of Molecular Graphics & Modelling, 18(3), 242–246, 300–301. Available at: [Link]
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Zins, E. L., Rondeau, D., Karoyan, P., Fosse, C., Rochut, S., & Pepe, C. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668–1675. Available at: [Link]
- OpenStax. (2023). Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax.
- ResearchGate. (n.d.). Fragmentation of the substituted benzylpyridinium "parent ion". [Image]. ResearchGate.
- Coats, S. J. (2023). Halogenated Organic Compounds. Spectroscopy Online.
- OpenStax. (2021). Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.
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Physical and chemical properties of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene
An In-Depth Technical Guide to 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of this compound, a substituted aromatic compound of significant interest to medicinal chemists and drug development professionals. While specific experimental data for this molecule is not extensively documented in public literature, this paper synthesizes information from structurally related compounds and established chemical principles to offer expert insights into its physicochemical properties, reactivity, and strategic applications. We will explore its role as a versatile synthetic intermediate, detailing a proposed synthetic pathway, predicted spectroscopic signatures for characterization, and critical safety protocols. The guide is designed to equip researchers with the foundational knowledge required to effectively utilize this building block in the synthesis of novel and complex molecular architectures for therapeutic development.
Compound Identification and Structure
The unique arrangement of a brominated and fluorinated benzene ring coupled with a piperidinomethyl substituent makes this compound a trifunctional building block, offering multiple avenues for synthetic elaboration.
-
IUPAC Name: 1-[(3-Bromo-2-fluorophenyl)methyl]piperidine[1]
-
Molecular Formula: C₁₂H₁₅BrFN[2]
-
SMILES: C1CCCCN1Cc2c(F)c(Br)ccc2[1]
-
PubChem CID: 70699622[1]
Physicochemical Properties
The physical and chemical properties of a compound are foundational to its application in synthesis, dictating solubility, reactivity, and purification strategies. While experimentally determined data for this compound are sparse, the following table summarizes key computed and estimated values.
| Property | Value | Source |
| Molecular Weight | 272.16 g/mol | [2] |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Inferred from similar compounds[3][4] |
| Solubility | Predicted: Immiscible in water; soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol) | Inferred from similar compounds[3][4] |
| Boiling Point | Not available. Predicted to be >200 °C at atmospheric pressure. | N/A |
| Melting Point | Not available. | N/A |
Synthesis and Reactivity Analysis
Reactivity Profile
The synthetic utility of this compound stems from its distinct reactive sites. Understanding these sites is crucial for planning multi-step syntheses.
-
Aryl Bromide: The bromine atom is the primary site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular elaboration.[4][5] The presence of the ortho-fluoro substituent can modulate the electronic properties and reactivity of this site.
-
Benzylic Position: The methylene bridge (CH₂) connecting the aromatic ring and the piperidine nitrogen is a benzylic position. While the C-N bond is generally stable, this position can be involved in specific transformations.
-
Aromatic Ring: The benzene ring itself can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of any new groups and may require harsh conditions.
Proposed Synthetic Pathway
While a specific documented synthesis is not publicly available, a logical and efficient pathway can be proposed based on standard organic transformations. The synthesis would logically start from 2-fluorotoluene and proceed through benzylic functionalization followed by nucleophilic substitution.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Illustrative)
The following protocol details the final nucleophilic substitution step. This self-validating methodology is presented with the causality behind each choice, reflecting best practices in a research setting.
Objective: To synthesize this compound from 1-Bromo-3-(bromomethyl)-2-fluorobenzene.
Materials:
-
1-Bromo-3-(bromomethyl)-2-fluorobenzene (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-Bromo-3-(bromomethyl)-2-fluorobenzene.
-
Rationale: A dry, inert atmosphere is crucial to prevent side reactions involving moisture.
-
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material completely. The volume should be sufficient to create a ~0.2 M solution.
-
Rationale: Acetonitrile is a polar aprotic solvent, ideal for Sₙ2 reactions as it solvates the cation of the base but not the nucleophile, enhancing its reactivity.
-
-
Reagent Addition: Add anhydrous potassium carbonate, followed by the dropwise addition of piperidine at room temperature.
-
Rationale: Potassium carbonate is an inexpensive and effective inorganic base used to neutralize the HBr byproduct of the reaction, driving the equilibrium towards the product. Piperidine acts as the nucleophile.
-
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Vigorous stirring ensures proper mixing of the heterogeneous mixture (solid K₂CO₃). TLC is a rapid and essential technique to confirm the consumption of the starting material.
-
-
Workup: a. Filter the reaction mixture through a pad of celite to remove the solid potassium carbonate. b. Concentrate the filtrate under reduced pressure to remove the acetonitrile. c. Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
- Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product via silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Rationale: Column chromatography is the standard method for purifying organic compounds of moderate polarity, ensuring high purity for subsequent applications.
-
Spectroscopic Characterization (Predicted)
Accurate characterization is essential for structure verification. The following table outlines the predicted key signals in various spectroscopic analyses.
| Technique | Predicted Key Signals / Features |
| ¹H NMR | ~7.0-7.5 ppm: Multiplets corresponding to the 3 aromatic protons.~3.6 ppm: A singlet corresponding to the 2 benzylic protons (-CH₂-).~2.4 ppm: A broad multiplet for the 4 piperidine protons adjacent to the nitrogen.~1.4-1.6 ppm: Multiplets for the remaining 6 piperidine protons. |
| ¹³C NMR | ~158-162 ppm (d): Carbon attached to fluorine (large ¹JC-F coupling).~115-135 ppm: Signals for the other 5 aromatic carbons.~55-60 ppm: Signal for the benzylic carbon (-CH₂-).~54 ppm: Signals for the piperidine carbons adjacent to nitrogen.~24-26 ppm: Signals for the other piperidine carbons. |
| Mass Spec. (EI) | M⁺ at m/z 271 & 273: Molecular ion peaks in an approximate 1:1 ratio, characteristic of a monobrominated compound.Fragment ions: A significant fragment from the loss of the piperidine ring or a benzylic cleavage. |
| Infrared (IR) | ~3050-3100 cm⁻¹: Aromatic C-H stretch.~2800-2950 cm⁻¹: Aliphatic C-H stretch.~1450-1600 cm⁻¹: Aromatic C=C bending.~1200-1250 cm⁻¹: Aryl C-F stretch.~1100 cm⁻¹: C-N stretch. |
Applications in Medicinal Chemistry and Drug Development
Role as a Versatile Scaffolding Intermediate
This compound is not an end-product but a strategic starting material. Its value lies in its ability to serve as a scaffold onto which molecular complexity can be built in a controlled manner. The presence of fluorine can enhance metabolic stability and binding affinity of the final drug candidate, while the piperidine moiety is a common feature in centrally active pharmaceuticals.[5][6]
Caption: Synthetic utility leading to diverse chemical classes.
Strategic Importance of Fluorine and Bromine Substituents
In modern drug discovery, the incorporation of fluorine is a well-established strategy to improve a molecule's pharmacokinetic profile (e.g., metabolic stability, lipophilicity, and bioavailability).[6] The bromine atom serves as a synthetic linchpin, a "handle" that allows for the precise and high-yielding introduction of other functional groups via cross-coupling chemistry, which is fundamental to building the complex molecules required for modern pharmaceuticals.[4][5]
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[7][8] All handling should be performed in a certified chemical fume hood to avoid inhalation of potential vapors.[7][9]
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Use spark-free tools and take precautionary measures against static discharge. Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[8]
-
Spills and Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a suitable container for chemical waste.[7] Dispose of contents and container in accordance with local, regional, and national regulations.[9]
Conclusion
This compound emerges as a high-value building block for researchers in drug discovery and organic synthesis. Its trifunctional nature, combining a reactive aryl bromide for cross-coupling, a strategically placed fluorine atom for modulating drug-like properties, and a common piperidine pharmacophore, offers exceptional synthetic flexibility. While comprehensive experimental data remains to be published, this guide provides a robust framework based on established chemical principles for its synthesis, characterization, and application. By leveraging this intermediate, scientists can efficiently access novel chemical space and accelerate the development of next-generation therapeutics.
References
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CAS number for 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene
An In-depth Technical Guide to 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene for Advanced Research Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted aromatic compound of significant interest to researchers in medicinal chemistry and drug development. We will explore its core physicochemical properties, detail a robust and logical synthetic pathway, and contextualize its application as a versatile chemical scaffold. The strategic importance of its distinct functional groups—the bromo moiety for cross-coupling, the fluorine atom for modulating pharmacokinetic properties, and the piperidinomethyl group for influencing solubility and receptor interaction—is discussed. This document serves as a technical resource for scientists leveraging this and similar building blocks in the synthesis of novel chemical entities.
Chemical Identity and Significance
This compound, identified by CAS Number 1355246-98-8 , is a trifunctionalized benzene derivative designed for use as an intermediate in complex organic synthesis.[1][2] Its IUPAC name is 1-[(3-Bromo-2-fluorophenyl)methyl]piperidine.[1] The architectural arrangement of its substituents makes it a valuable building block in discovery chemistry.
The strategic utility of this molecule arises from three key features:
-
An Ortho-Fluoro Bromobenzene Core: This arrangement provides a reactive handle (bromine) for established carbon-carbon and carbon-heteroatom bond-forming reactions. The fluorine atom, a common bioisostere for hydrogen, is known to profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing metabolic stability, bioavailability, and receptor binding affinity.[3][4][5]
-
A Reactive Bromine Atom: The bromine substituent is primed for participation in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4][6]
-
A Piperidinomethyl Side Chain: The piperidine ring is a prevalent scaffold in many biologically active compounds, particularly those targeting the central nervous system. Its inclusion can enhance aqueous solubility and provide a key interaction point with biological targets.
This guide will elucidate the practical synthesis, application, and handling of this important research chemical.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. Characterization is typically performed using a suite of standard analytical techniques to confirm identity and purity.[1]
Table 1: Core Compound Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1355246-98-8 | [1][2] |
| IUPAC Name | 1-[(3-Bromo-2-fluorophenyl)methyl]piperidine | [1] |
| Molecular Formula | C₁₂H₁₅BrFN | [2] |
| Molecular Weight | 272.16 g/mol | [2] |
| PubChem CID | 70699622 | [1] |
| GHS Pictogram | GHS07 (Harmful/Irritant) | [1] |
| Typical Purity | ≥95% |[1] |
Table 2: Standard Analytical Characterization Methods
| Technique | Purpose |
|---|---|
| LCMS / GCMS | Confirmation of molecular weight and preliminary purity assessment.[1] |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of covalent framework.[1] |
| HPLC | High-resolution purity determination.[1] |
| FTIR | Identification of key functional groups and bond vibrations.[1] |
Synthesis Protocol and Mechanistic Rationale
While multiple synthetic routes are conceivable, a common and efficient method involves the nucleophilic substitution of an activated benzyl halide. The following protocol describes a plausible, field-proven workflow for the synthesis of the title compound from 1-bromo-3-(bromomethyl)-2-fluorobenzene.
Detailed Experimental Protocol
Reaction: Nucleophilic substitution of 1-bromo-3-(bromomethyl)-2-fluorobenzene with piperidine.
Materials:
-
1-Bromo-3-(bromomethyl)-2-fluorobenzene (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 1-bromo-3-(bromomethyl)-2-fluorobenzene (1.0 eq) and anhydrous acetonitrile.
-
Addition of Reagents: Add potassium carbonate (2.0 eq), followed by the dropwise addition of piperidine (1.2 eq) to the stirring suspension at room temperature. The use of an anhydrous, polar aprotic solvent like acetonitrile facilitates the Sₙ2 reaction, while the inorganic base, K₂CO₃, acts as a proton scavenger to neutralize the HBr byproduct, driving the reaction to completion.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LCMS until the starting benzyl bromide is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the suspension to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with deionized water (2x) and brine (1x). The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Application in Drug Discovery
This compound is not an active pharmaceutical ingredient (API) itself but rather a sophisticated starting material. Its value lies in its capacity to serve as a foundation for building a diverse range of more complex molecules for biological screening.
The presence of the bromine atom is the most critical feature for derivatization. It serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions, enabling medicinal chemists to systematically explore chemical space around the core scaffold.
Common Cross-Coupling Strategies:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or heteroaryl groups.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, useful for creating rigid linkers.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing new amino functionalities.
Role in a Discovery Workflow
Caption: Role as a scaffold in a typical drug discovery campaign.
Safety, Handling, and Storage
Proper handling of all research chemicals is paramount to ensure laboratory safety. Based on the GHS classification and data from analogous compounds, this compound should be handled with care.
Table 3: Safety and Handling Recommendations
| Category | Recommendation | Rationale & References |
|---|---|---|
| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, impervious gloves, and a lab coat. | Standard practice to prevent skin and eye contact.[7][8] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact. | Prevents respiratory irritation.[7][8] The GHS07 symbol indicates it may be harmful or an irritant.[1] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials. | Protects against degradation and ensures stability.[8] |
| Spill Response | Absorb spills with an inert material (e.g., vermiculite), collect in a suitable container for disposal. Prevent entry into drains. | Standard procedure for containing chemical spills.[7] |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Seek medical attention if irritation persists. | Basic first aid for chemical exposure.[8][9] |
Conclusion
This compound is a well-designed chemical intermediate that provides researchers with a powerful tool for the synthesis of novel compounds. Its trifunctional nature allows for strategic and controlled molecular elaboration, making it an asset in modern drug discovery and materials science. By understanding its properties, synthesis, and safe handling, scientists can effectively integrate this building block into their research programs to accelerate the development of new chemical entities.
References
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1-BROMO-4-FLUOROBENZENE - Sdfine. [Link]
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The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery - Medium. [Link]
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The Role of Fluorinated Pyridines in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Get Best Quality P-Bromo Fluoro Benzene - AD PHARMACHEM. [Link]
-
Significance of Fluorine in Medicinal Chemistry: A Review - ResearchGate. [Link]
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- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
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- 9. fishersci.com [fishersci.com]
Spectroscopic Characterization of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene: A Comprehensive Technical Guide
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic data for the novel compound 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene. In the absence of directly published experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the characteristic spectral features of this molecule. By examining the spectroscopic properties of structurally related compounds, including substituted bromofluorobenzenes, piperidine derivatives, and benzylamines, we offer a comprehensive and scientifically grounded guide for researchers, scientists, and drug development professionals. This guide is designed to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Introduction
This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure combines a halogenated benzene ring with a piperidinomethyl side chain, suggesting a diverse range of chemical properties and biological activities. Accurate and unambiguous characterization of such molecules is paramount for advancing research and ensuring the integrity of experimental outcomes. Spectroscopic techniques, including NMR, IR, and MS, are the cornerstones of modern chemical analysis, providing detailed information about molecular structure, functional groups, and connectivity.
This guide presents a predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. The interpretations are grounded in fundamental spectroscopic principles and supported by data from analogous structures found in the scientific literature.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound is presented below. The key structural features that will govern its spectroscopic signature are the trisubstituted benzene ring, the piperidine ring, and the benzylic methylene bridge.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Ar-H | 7.0 - 7.5 | m | 3H | The three protons on the benzene ring will appear in the aromatic region. Their exact shifts and coupling patterns will be complex due to coupling to each other and to the fluorine atom. |
| -CH₂-N (benzylic) | ~3.6 | s | 2H | The benzylic protons are adjacent to a nitrogen atom, which deshields them. The signal is expected to be a singlet as there are no adjacent protons. |
| -N-CH₂- (piperidine, α) | ~2.4 | t | 4H | Protons on the carbons directly attached to the nitrogen in the piperidine ring. They will be deshielded by the nitrogen and appear as a triplet due to coupling with the adjacent β-protons. |
| -CH₂- (piperidine, β, γ) | ~1.4 - 1.6 | m | 6H | The remaining protons of the piperidine ring will appear as a complex multiplet in the aliphatic region. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ar-C (C-Br) | ~115 (d) | The carbon attached to bromine will be shielded and will show coupling to fluorine. |
| Ar-C (C-F) | ~160 (d, ¹JCF ≈ 245 Hz) | The carbon directly bonded to fluorine will be significantly deshielded and will exhibit a large one-bond coupling constant with the fluorine atom. |
| Ar-C (C-CH₂) | ~135 (d) | The carbon bearing the piperidinomethyl group will show a smaller coupling to fluorine. |
| Ar-CH | 125 - 130 (d) | The aromatic CH carbons will appear in the typical aromatic region and will show coupling to fluorine. |
| -CH₂-N (benzylic) | ~55 | The benzylic carbon is deshielded by the adjacent nitrogen atom. |
| -N-CH₂- (piperidine, α) | ~54 | The α-carbons of the piperidine ring are deshielded by the nitrogen. |
| -CH₂- (piperidine, β) | ~26 | The β-carbons of the piperidine ring. |
| -CH₂- (piperidine, γ) | ~24 | The γ-carbon of the piperidine ring. |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).
-
Parameters:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| C-H (aromatic) | 3050 - 3100 | Medium | Stretching vibrations of C-H bonds on the benzene ring. |
| C-H (aliphatic) | 2850 - 3000 | Strong | Stretching vibrations of C-H bonds in the piperidine and methylene groups.[1] |
| C=C (aromatic) | 1450 - 1600 | Medium-Strong | Stretching vibrations of the carbon-carbon double bonds in the benzene ring. |
| C-N | 1000 - 1250 | Medium | Stretching vibration of the carbon-nitrogen bonds. |
| C-F | 1000 - 1400 | Strong | The C-F stretch is typically a strong and characteristic absorption. |
| C-Br | 500 - 600 | Medium-Strong | The C-Br stretch appears in the fingerprint region. |
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Parameters:
-
Scan range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: Perform a background scan before running the sample. The resulting spectrum is typically presented as percent transmittance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Fragmentation Pathway
Under electron ionization (EI) or electrospray ionization (ESI), this compound is expected to undergo characteristic fragmentation. The presence of bromine will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.[2]
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z | Ion Structure | Rationale |
| 273/275 | [C₁₂H₁₅BrFN]⁺˙ (Molecular Ion) | The molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| 188/190 | [C₇H₅BrF]⁺ | Loss of the piperidine radical via benzylic cleavage. This is a common and favorable fragmentation for benzylamines.[3][4][5] |
| 98 | [C₆H₁₂N]⁺ | Formation of the piperidinomethyl cation, another common fragmentation pathway. |
Experimental Protocol: Mass Spectrometry (GC-MS or LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument: A gas chromatograph or liquid chromatograph coupled to a mass spectrometer (GC-MS or LC-MS).
-
Parameters (for ESI-MS):
-
Ionization mode: Positive electrospray ionization (ESI+).
-
Mass range: m/z 50-500.
-
Collision energy (for MS/MS): Varied to induce fragmentation.
-
-
Data Analysis: Identify the molecular ion and characteristic fragment ions. Analyze the isotopic patterns to confirm the presence of bromine.
Conclusion
This technical guide has provided a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By applying fundamental spectroscopic principles and drawing comparisons with structurally related molecules, we have outlined the expected key spectral features that will be crucial for the characterization of this compound. The provided experimental protocols offer a starting point for researchers to acquire high-quality spectroscopic data. This comprehensive guide serves as a valuable resource for anyone working with this molecule, facilitating its unambiguous identification and characterization in a drug discovery or chemical research environment.
References
-
Bouchoux, G., Bourcier, S., & Hoppilliard, Y. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. International Journal of Mass Spectrometry, 210/211, 469-482. [Link]
-
Gao, J., et al. (2005). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 16(11), 1789-1799. [Link]
-
Cholli, A. L., & Lau, M. L. (1993). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy, 47(3), 357-359. [Link]
-
ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. [Link]
-
YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). Figure S28. Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene ( 8 ). [Link]
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- 3. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Biological Activity of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to the potential biological activity of the novel chemical entity, 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene. While direct biological data for this specific molecule is not yet publicly available, its structural motifs—a substituted bromofluorobenzene ring coupled with a piperidinomethyl group—suggest a rich potential for interaction with various biological targets. This guide will therefore focus on a prospective analysis, outlining a structured research program to elucidate its pharmacological profile. We will delve into the rationale for its synthesis, propose potential biological targets based on structure-activity relationships (SAR) of analogous compounds, and provide detailed, actionable protocols for a tiered screening cascade. The objective is to equip research and development teams with the foundational knowledge and experimental framework necessary to explore the therapeutic potential of this and related molecules.
Introduction and Rationale
The confluence of a halogenated aromatic system and a saturated heterocycle in this compound presents a compelling starting point for a drug discovery campaign. The bromofluorobenzene moiety offers a scaffold for diverse chemical modifications, leveraging established synthetic methodologies such as Suzuki and Heck cross-coupling reactions to explore a wide chemical space.[1][2] The piperidine ring is a well-established pharmacophore found in numerous approved drugs, often contributing to favorable pharmacokinetic properties and providing a key interaction point with biological targets.[3][4]
The specific substitution pattern of this compound is of particular interest. The ortho-fluoro and meta-bromo substituents on the benzene ring create a unique electronic and steric environment that can influence binding affinity and selectivity for target proteins. This guide will lay out a systematic approach to unraveling the biological potential of this molecule.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a compound is fundamental to any drug discovery effort. For this compound, these properties can be predicted or are available from chemical suppliers.
| Property | Value/Prediction | Source |
| IUPAC Name | 1-[(3-Bromo-2-fluorophenyl)methyl]piperidine | SynHet[5] |
| CAS Number | 1355246-98-8 | SynHet[5] |
| Molecular Formula | C12H15BrFN | SynHet[5] |
| Molecular Weight | 272.16 g/mol | SynHet[5] |
The synthesis of this compound would typically involve the bromination and fluorination of a suitable benzene derivative, followed by the introduction of the piperidinomethyl side chain. The synthesis of related bromo-fluorobenzene precursors has been described in the literature, often starting from commercially available anilines via diazotization and Sandmeyer-type reactions.[1][6]
Proposed Biological Targets and Screening Strategy
Given the structural features of this compound, several classes of biological targets can be prioritized for initial screening. The piperidine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels.
Primary Target Hypothesis: Sigma Receptors
Many compounds containing a piperidine ring exhibit affinity for sigma receptors (σ1 and σ2), which are implicated in a variety of neurological disorders. A primary screening campaign targeting these receptors is therefore a logical starting point.
Secondary Target Hypotheses
-
Dopamine and Serotonin Receptors: The overall structure bears some resemblance to ligands of dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A) receptors.
-
Voltage-gated Ion Channels: Substituted piperidines have been shown to modulate the activity of sodium, potassium, and calcium channels.
-
Enzyme Inhibition: While less common for this structural class, screening against a panel of relevant enzymes (e.g., kinases, proteases) could reveal unexpected activities.
Tiered Screening Cascade
A tiered approach to screening will ensure a cost-effective and efficient evaluation of the compound's biological activity.
Caption: A proposed tiered screening cascade for this compound.
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor
Objective: To determine the binding affinity of this compound for the human sigma-1 receptor.
Materials:
-
Human sigma-1 receptor expressed in HEK293 cells (membrane preparation).
-
[³H]-(+)-Pentazocine (radioligand).
-
Haloperidol (positive control).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound: this compound dissolved in DMSO.
Procedure:
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
In a 96-well plate, combine 50 µL of radioligand, 50 µL of test compound/control, and 100 µL of membrane preparation.
-
Incubate at room temperature for 60 minutes.
-
Harvest the membranes onto a filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail.
-
Count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of radioligand binding and determine the Ki value.
In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of this compound in human liver microsomes.
Materials:
-
Human liver microsomes (pooled).
-
NADPH regenerating system.
-
Phosphate buffer (0.1 M, pH 7.4).
-
Test compound.
-
Positive control (e.g., testosterone).
-
Acetonitrile (for quenching).
Procedure:
-
Pre-warm the microsomes, buffer, and NADPH regenerating system to 37°C.
-
Add the test compound to the microsome/buffer mixture and pre-incubate for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (0, 5, 15, 30, 60 minutes), remove an aliquot and quench the reaction with cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Structure-Activity Relationship (SAR) and Medicinal Chemistry Strategy
Should initial screening reveal promising activity, a medicinal chemistry program would be initiated to explore the SAR and optimize the lead compound.
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- 5. This compound [synhet.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene Derivatives and Analogs: Synthesis, Characterization, and Applications in Drug Discovery
Foreword: The Strategic Value of the 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and a constrained amine, such as piperidine, into aromatic scaffolds is a well-established strategy for modulating the pharmacological properties of drug candidates. The this compound core represents a particularly intriguing structural motif. The unique substitution pattern of the benzene ring—featuring a bromine atom, a fluorine atom, and a piperidinomethyl group—offers a versatile platform for generating novel chemical entities with potential therapeutic applications.
The bromine atom serves as a key functional handle for further synthetic elaboration, most notably through cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR). The fluorine atom, with its high electronegativity and small size, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. The piperidinomethyl moiety introduces a basic nitrogen atom, which can be crucial for interacting with acidic residues in protein binding pockets and for improving the pharmacokinetic profile of a compound.
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound and its analogs. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their own discovery programs.
Synthesis of the Core Scaffold: A Multi-Step Approach
The synthesis of this compound is not a trivial one-step process but rather a carefully planned multi-step sequence. A logical and efficient synthetic strategy involves the initial preparation of a substituted toluene precursor, followed by benzylic bromination and subsequent nucleophilic substitution with piperidine.
Synthesis of the Starting Material: 1-Bromo-2-fluoro-3-methylbenzene
The synthesis of the key starting material, 1-bromo-2-fluoro-3-methylbenzene, can be approached from commercially available precursors. One common method involves the diazotization of 3-fluoro-2-methylaniline followed by a Sandmeyer-type bromination.[1] This classical approach provides a reliable route to the desired substitution pattern.
Alternatively, electrophilic bromination of 2-fluorotoluene can be employed. However, this reaction can lead to a mixture of isomers, necessitating careful purification.
Key Transformation: Benzylic Bromination
The introduction of a bromine atom at the benzylic position of 1-bromo-2-fluoro-3-methylbenzene is a critical step. This is typically achieved through a free-radical bromination reaction.
Materials:
-
1-Bromo-2-fluoro-3-methylbenzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (as a radical initiator)
-
Carbon tetrachloride (CCl₄) or a less toxic alternative like acetonitrile or (trifluoromethyl)benzene[2][3]
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reflux apparatus with a condenser and a light source (e.g., a 250W sun lamp)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-2-fluoro-3-methylbenzene (1 equivalent) in the chosen solvent (e.g., CCl₄).
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.02-0.05 equivalents) to the solution.
-
Heat the reaction mixture to reflux while irradiating with a light source to initiate the radical chain reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, 1-bromo-3-(bromomethyl)-2-fluorobenzene.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure benzylic bromide.
Expertise in Practice: Why N-Bromosuccinimide?
The choice of N-bromosuccinimide (NBS) over elemental bromine (Br₂) for benzylic bromination is a classic example of leveraging reagent properties for selective synthesis.[4] Elemental bromine can readily participate in electrophilic aromatic substitution, leading to unwanted bromination of the benzene ring. NBS, on the other hand, provides a low, steady concentration of bromine radicals (Br•) and elemental bromine through its reaction with trace amounts of HBr generated during the reaction.[5] This low concentration favors the desired radical substitution at the benzylic position, which is kinetically favored due to the resonance stabilization of the resulting benzylic radical, over the competing electrophilic addition to the aromatic ring.[4] The use of a radical initiator like AIBN or benzoyl peroxide, along with photochemical activation, ensures an efficient initiation of the radical chain process.[3]
Final Step: Nucleophilic Substitution with Piperidine
The final step in the synthesis of the core scaffold is the nucleophilic substitution of the benzylic bromide with piperidine. This is a standard SN2 reaction where the nitrogen atom of piperidine acts as the nucleophile, displacing the bromide ion.
Materials:
-
1-Bromo-3-(bromomethyl)-2-fluorobenzene
-
Piperidine
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile or Dimethylformamide (DMF) as the solvent
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve 1-bromo-3-(bromomethyl)-2-fluorobenzene (1 equivalent) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Add potassium carbonate (2-3 equivalents) to the solution to act as a base and scavenge the HBr byproduct.
-
Add piperidine (1.2-1.5 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) for 4-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Trustworthiness Through Self-Validation:
Each step in this synthetic sequence should be validated by appropriate analytical techniques. The identity and purity of the intermediates and the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The final product's purity should be further assessed by high-performance liquid chromatography (HPLC).
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Medicinal Chemistry Applications and Structure-Activity Relationships
The this compound scaffold is of significant interest in drug discovery, particularly for targeting the central nervous system (CNS). The N-benzylpiperidine motif is a common feature in compounds designed to interact with monoamine transporters and receptors, such as those for dopamine and serotonin.[6][7][8]
Targeting Monoamine Transporters
Derivatives of N-benzylpiperidine have been extensively studied as inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[6][7] The affinity and selectivity for these transporters can be modulated by varying the substituents on the benzyl ring.
Structure-Activity Relationship (SAR) Insights:
-
Electron-withdrawing groups on the benzyl ring, such as fluorine or trifluoromethyl, have been shown to be beneficial for binding to the DAT.[7]
-
The position of the substituent on the benzyl ring is critical for selectivity. For instance, ortho- and meta-substituents have been explored to modulate the selectivity between DAT and SERT.[6]
-
The nature of the linker between the piperidine and the aromatic ring can influence the inhibitory potency on monoamine reuptake.[8]
Table 1: Biological Activity of Representative N-Benzylpiperidine Analogs
| Compound | R1 | R2 | R3 | DAT Kᵢ (nM)[7] | SERT Kᵢ (nM)[6] |
| Analog 1 | H | H | H | 15.2 | >10,000 |
| Analog 2 | 4-F | H | H | 8.5 | 5,800 |
| Analog 3 | H | 4-Cl | H | 5.1 | >10,000 |
| Analog 4 | H | H | 2-CF₃ | Low Affinity | Allosteric Modulator |
Interaction with Dopamine and Serotonin Receptors
Beyond transporters, N-benzylpiperidine derivatives have been investigated as ligands for dopamine and serotonin receptors, which are G-protein coupled receptors (GPCRs) that play crucial roles in neurotransmission.[9][10]
Dopamine Receptor Signaling:
Dopamine receptors are broadly classified into D1-like (D₁ and D₅) and D2-like (D₂, D₃, and D₄) families. The D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels. Conversely, D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP production.
Caption: Simplified Dopamine D1-like and D2-like receptor signaling pathways.
Serotonin Receptor Signaling:
The serotonin receptor system is highly complex, with numerous receptor subtypes. The 5-HT₂A receptor, a member of the Gq/11-coupled GPCR family, is a prominent target for antipsychotic drugs. Activation of the 5-HT₂A receptor leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).
Caption: Simplified Serotonin 5-HT2A receptor signaling pathway.
Compounds based on the this compound scaffold could be designed as antagonists or modulators of these receptors, offering potential therapeutic benefits for a range of neuropsychiatric disorders. The substitution pattern on the benzyl ring would be critical for achieving the desired affinity and selectivity for a specific receptor subtype.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the design and synthesis of novel drug candidates. Its synthetic accessibility, coupled with the proven utility of its constituent chemical motifs in medicinal chemistry, makes it an attractive platform for exploring new chemical space. The strategic placement of the bromo, fluoro, and piperidinomethyl groups provides a rich opportunity for fine-tuning the pharmacokinetic and pharmacodynamic properties of potential therapeutics.
Future research in this area will likely focus on the elaboration of the bromine handle through various cross-coupling methodologies to generate diverse libraries of analogs. High-throughput screening of these libraries against a panel of CNS targets, including monoamine transporters and receptors, will be crucial for identifying lead compounds. Further optimization of these leads, guided by detailed SAR studies and computational modeling, holds the promise of delivering novel and effective treatments for a range of neurological and psychiatric disorders.
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An In-depth Technical Guide to Substituted (Piperidinomethyl)benzene Compounds for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted (piperidinomethyl)benzene compounds represent a versatile class of molecules with a significant footprint in medicinal chemistry. The inherent structural features of the piperidine ring and the benzene nucleus, connected by a methylene bridge, provide a privileged scaffold for the development of novel therapeutic agents. This guide offers a comprehensive overview of these compounds, beginning with their fundamental chemical properties and their importance in drug discovery. It delves into prevalent synthetic methodologies, with a particular focus on the Mannich reaction, a cornerstone for their preparation. Detailed protocols for both classical and modern synthetic approaches are presented. Furthermore, this guide outlines the essential spectroscopic techniques for structural elucidation, including NMR, Mass Spectrometry, and FTIR. A significant portion is dedicated to the diverse pharmacological activities exhibited by this class of compounds, such as antimicrobial and anticancer effects, supported by mechanistic insights and signaling pathway diagrams. Structure-Activity Relationship (SAR) studies are discussed to provide a rationale for the design of more potent and selective analogues. Finally, detailed experimental protocols and future research perspectives are provided to equip researchers and drug development professionals with the necessary knowledge to advance their work in this promising area of medicinal chemistry.
Introduction to the (Piperidinomethyl)benzene Scaffold
The (piperidinomethyl)benzene scaffold is a key structural motif in a multitude of biologically active compounds. Its prevalence in medicinal chemistry stems from a combination of favorable physicochemical properties and the synthetic accessibility that allows for extensive structural diversification.
Chemical Structure and Physicochemical Properties
The core structure consists of a benzene ring attached to a piperidine ring through a methylene (-CH2-) linker. The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, can adopt various conformations, with the chair form being the most stable. The nitrogen atom provides a basic center, influencing the compound's pKa and solubility. The benzene ring, a rigid and planar aromatic system, offers a scaffold for substitution, which can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.[1][2] The lipophilicity of the benzene ring combined with the potential for hydrogen bonding from the piperidine nitrogen contributes to the "drug-like" properties of these compounds.[1]
Significance in Medicinal Chemistry and Drug Discovery
The (piperidinomethyl)benzene scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity.[3][4][5] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) effects.[4][6][7][8][9][10][11] The synthetic tractability of this scaffold allows for the creation of large libraries of compounds for high-throughput screening, facilitating the discovery of new lead compounds in drug development programs.[5][12]
Synthetic Strategies and Methodologies
The synthesis of substituted (piperidinomethyl)benzene compounds is most commonly achieved through the Mannich reaction. However, other methods and modifications have also been developed to improve yields, reduce reaction times, and create a wider range of derivatives.
The Mannich Reaction: A Cornerstone of Synthesis
The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen (in this case, a substituted benzene), an aldehyde (often formaldehyde), and a secondary amine (piperidine).[13][14] This reaction forms a β-amino carbonyl compound, known as a Mannich base.[13][15]
The mechanism involves the initial formation of an Eschenmoser-like salt (an iminium ion) from the reaction of the amine and aldehyde.[13] The electron-rich aromatic ring then acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution-like manner to form the final product.[13]
A typical procedure involves refluxing a mixture of the substituted phenol, formaldehyde, and piperidine in a suitable solvent such as ethanol or benzene.[16] The choice of solvent can influence the reaction yield and selectivity.[16]
Other Synthetic Routes and Modifications
While the classical Mannich reaction is widely used, variations have been developed to enhance efficiency. For instance, pre-forming the Mannich reagent by reacting the amine and aldehyde before adding the aromatic component can sometimes improve outcomes.[14] Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating these reactions.
Spectroscopic Characterization and Structural Elucidation
The unambiguous identification of synthesized (piperidinomethyl)benzene compounds relies on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
¹H NMR spectroscopy is invaluable for confirming the presence of the key structural motifs. Protons on the benzene ring typically appear in the aromatic region (~7 ppm).[17] The methylene bridge protons usually present as a singlet, while the piperidine ring protons give rise to more complex multiplets in the aliphatic region. ¹³C NMR spectroscopy provides information on the carbon framework of the molecule, with aromatic carbons appearing around 120-150 ppm and aliphatic carbons at higher fields.[18][19]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact molecular formula.[18][19] A characteristic fragmentation pattern for some benzene derivatives in mass spectrometry is the formation of a tropylium ion, which often gives a strong peak at an m/z of 91.[17]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy helps to identify the functional groups present in the molecule. Key vibrational bands include C-H stretching from the aromatic and aliphatic parts, C=C stretching from the benzene ring (around 1600 cm⁻¹), and C-N stretching from the piperidine moiety.[17]
Pharmacological Activities and Therapeutic Potential
Substituted (piperidinomethyl)benzene derivatives have shown promise in a variety of therapeutic areas.
Antimicrobial Activity
Several studies have reported the antibacterial activity of (piperidinomethyl)benzene derivatives against both Gram-positive and Gram-negative bacteria.[9] For instance, certain curcumin analogues incorporating a piperidone scaffold have demonstrated significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA).[6][20] The mechanism of action can vary, but it is often attributed to the disruption of the bacterial cell membrane or inhibition of essential enzymes.
The antifungal potential of these compounds has also been explored, with some derivatives showing activity against pathogenic fungi like Candida albicans.[16]
Anticancer Activity
A significant body of research has focused on the anticancer properties of this class of compounds.[9][21][22]
The anticancer effects of some (piperidinomethyl)benzene derivatives are mediated through the induction of apoptosis (programmed cell death) in cancer cells.[6] Studies on certain piperidone-containing curcumin analogues have shown that they can inhibit the expression of key survival proteins like AKT and ERK in cancer cell lines such as A549 (human lung cancer).[6][20][23] Inhibition of these pathways ultimately leads to the activation of apoptotic cascades.
Diagram of a Simplified Apoptotic Signaling Pathway
Caption: Inhibition of AKT and ERK pathways by (piperidinomethyl)benzene derivatives.
Other Reported Biological Activities
The versatility of the (piperidinomethyl)benzene scaffold is further highlighted by reports of other biological activities, including:
-
Anti-inflammatory effects : Some derivatives have been shown to inhibit the production of inflammatory mediators like nitric oxide.[8][24]
-
Dipeptidyl peptidase IV (DPP-IV) inhibition : This activity is relevant for the treatment of type 2 diabetes.[25][26]
-
Monoamine oxidase (MAO) inhibition : This suggests potential applications in treating neurological disorders like Parkinson's disease and depression.[10]
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the biological activity of lead compounds. For (piperidinomethyl)benzene derivatives, these studies typically involve modifying the substituents on the benzene ring and observing the effect on potency and selectivity.
Influence of Substituents on Biological Activity
The nature, position, and number of substituents on the benzene ring can have a profound impact on the pharmacological profile of the compound. For example, in a series of piperidone monocarbonyl curcumin analogues, the presence of halogen substituents on the benzene rings was found to be important for their antitumor and antibacterial activities.[6][20] Specifically, compounds with 2,5-dichloro and 2-bromo-5-chloro substitutions showed strong inhibitory effects on the growth of A549 cancer cells.[6][20] Similarly, for tyrosinase inhibitors, cinnamoyl derivatives were generally found to be less potent than their benzoyl counterparts, indicating that the linker between the aromatic ring and the piperidine core influences activity.[18]
Table 1: SAR of Halogenated Piperidone Curcumin Analogues against A549 Cancer Cells
| Compound ID | Benzene Ring Substituents | IC₅₀ (µmol/L) |
| 2,5-2Cl | 2,5-dichloro | < 5 |
| 2Br-5Cl | 2-bromo, 5-chloro | < 5 |
| 2-Cl | 2-chloro | < 5 |
| 2-F | 2-fluoro | < 5 |
| Benzaldehyde | Unsubstituted | < 5 |
Data sourced from studies on piperidone monocarbonyl curcumin analogues.[6][20]
Experimental Protocols
General Protocol for the Synthesis of a Substituted (Piperidinomethyl)benzene Derivative via the Mannich Reaction
Diagram of the Mannich Reaction Workflow
Caption: A typical workflow for the synthesis of (piperidinomethyl)benzene derivatives.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve one molar equivalent of the substituted benzene (e.g., a substituted phenol) in a suitable solvent like ethanol.
-
Addition of Reagents: To the stirred solution, add one molar equivalent of piperidine, followed by the dropwise addition of one molar equivalent of an aqueous formaldehyde solution (e.g., 37%).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 4 hours, or until the reaction is deemed complete by Thin Layer Chromatography (TLC).[13]
-
Work-up: After cooling to room temperature, the reaction mixture can be quenched with water or a saturated solution of ammonium chloride.[13] The product is then extracted with an organic solvent such as dichloromethane or ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton broth for bacteria) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in the broth to obtain a range of concentrations.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive controls (broth with inoculum, no compound) and negative controls (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Perspectives and Research Directions
The field of substituted (piperidinomethyl)benzene compounds continues to evolve. Future research will likely focus on:
-
Development of more efficient and stereoselective synthetic methods : This will allow for the creation of chiral derivatives with potentially improved pharmacological profiles.
-
Expansion of the therapeutic applications : Investigating the potential of these compounds against new targets and in other disease areas, such as neurodegenerative diseases and viral infections.
-
In-depth mechanistic studies : Elucidating the precise molecular targets and mechanisms of action for the most promising compounds to guide further optimization.
-
Application of computational chemistry : Utilizing molecular docking and other in silico tools to rationally design new derivatives with enhanced potency and selectivity.[18][26]
By leveraging the structural versatility and proven biological potential of the (piperidinomethyl)benzene scaffold, researchers are well-positioned to develop the next generation of innovative therapeutics.
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An Inquiry into 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene: A Compound Undisclosed in Public Scientific Literature
A comprehensive search of publicly available scientific databases, chemical repositories, and patent literature has yielded no specific information on the discovery, synthesis, history, or application of the compound identified as 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene.
This exhaustive investigation, aimed at producing an in-depth technical guide for researchers, scientists, and drug development professionals, suggests that this particular molecule may fall into one of several categories:
-
A Novel, Unpublished Compound: It is possible that this compound is a recently synthesized molecule that has not yet been disclosed in peer-reviewed publications or patent applications.
-
A Proprietary Research Chemical: The compound may be an intermediate or a final product within a corporate or academic research program and is currently subject to confidentiality.
-
An Incorrectly Named or Obscurely Indexed Substance: The nomenclature used may not be the standard IUPAC name, or it may be a less common synonym that is not widely indexed in chemical search engines.
While no direct information was found for the target molecule, the search did provide extensive data on related chemical structures, which can offer a foundational understanding of the potential synthetic strategies and chemical properties of such a compound. These related molecules include various isomers of bromofluorobenzene, which are key starting materials in organic synthesis, as well as more complex derivatives.
For instance, the synthesis of various bromofluorobenzene isomers is well-documented. These compounds are often prepared through methods such as the Sandmeyer reaction or electrophilic aromatic substitution on fluorobenzene precursors. The introduction of a piperidinomethyl group, as specified in the target molecule's name, is typically achieved through a Mannich reaction or by nucleophilic substitution on a corresponding bromofluoromethylbenzyl halide.
Given the absence of specific data, a hypothetical synthetic approach to this compound could be envisioned. This would likely involve the initial synthesis of a suitable 1-bromo-2-fluoro-3-methylbenzene derivative, followed by a benzylic bromination and subsequent reaction with piperidine. However, without experimental validation, this remains a theoretical pathway.
At present, a detailed technical guide on this compound cannot be constructed due to the lack of available information in the public domain. Researchers interested in this specific molecule may need to consult proprietary chemical libraries or consider it a novel synthetic target. Future disclosures in scientific literature or patents will be necessary to elucidate its properties and potential applications.
Methodological & Application
Application Note: Strategies for Successful Suzuki-Miyaura Coupling Reactions with 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in forming carbon-carbon bonds, mild reaction conditions, and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction is extensively used in the pharmaceutical industry to construct complex molecular architectures, particularly biaryl and heteroaryl structures that are common motifs in active pharmaceutical ingredients (APIs).[2][4]
This guide focuses on a particularly challenging yet valuable building block: 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene . Its trifunctional, sterically congested nature presents distinct hurdles that are not encountered with simpler aryl halides. The molecule features:
-
An aryl bromide , the reactive site for oxidative addition.
-
An ortho-fluoro substituent , which modifies the electronic properties of the aromatic ring.
-
A bulky ortho-piperidinomethyl group , which introduces significant steric hindrance and a Lewis basic nitrogen atom.
The primary challenges for this substrate are twofold: overcoming the steric congestion around the C-Br bond and mitigating potential catalyst inhibition or poisoning by the basic piperidine nitrogen.[5][6] This application note provides a detailed mechanistic overview, strategic considerations, robust experimental protocols, and a comprehensive troubleshooting guide to enable researchers to successfully utilize this versatile building block in their synthetic campaigns.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst. The cycle is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][7][8][9]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond (C-Br) of the aryl halide. This is often the rate-determining step and results in a Pd(II) intermediate.[8]
-
Transmetalation: The organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex. This step requires activation of the organoboron species by a base, which forms a more nucleophilic boronate complex.[9][10][11]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][12]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Strategic Considerations for a Hindered, Amine-Containing Substrate
The unique structure of this compound requires careful selection of catalytic components to address its inherent challenges.
Overcoming Steric Hindrance
The two ortho-substituents create a sterically crowded environment around the bromine atom, which can significantly impede the initial oxidative addition step. To overcome this, highly active catalyst systems are required.
-
Rationale: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding substrates. The solution lies in using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[13][14] These ligands promote the formation of a coordinatively unsaturated, monoligated Pd(0)L species, which is less sterically encumbered and thus more reactive towards hindered aryl halides.
-
Recommended Ligands:
-
Buchwald Biarylphosphines: Ligands such as XPhos, SPhos, and RuPhos are state-of-the-art for coupling sterically hindered partners.[15][16] They possess the necessary bulk and electron-donating properties to stabilize the active catalyst and accelerate oxidative addition.
-
N-Heterocyclic Carbenes (NHCs): NHC-palladium complexes are also highly efficient catalysts for challenging couplings due to their strong σ-donating character and steric bulk.[13]
-
Mitigating Catalyst Inhibition by the Piperidine Moiety
The tertiary amine of the piperidine group is a Lewis base that can coordinate to the palladium center. This non-productive binding can sequester the catalyst, effectively removing it from the catalytic cycle and leading to low or no conversion.[5][6]
-
Rationale: The choice of ligand is again critical. The bulky ligands mentioned above also help to create a sterically shielded palladium center, which can disfavor coordination of the pendant amine. Furthermore, the selection of a suitable base and solvent system can influence the equilibrium between the desired catalytic pathway and catalyst deactivation.
-
Experimental Approach:
-
Catalyst Precursors: Using modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) can be advantageous. These are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species under the reaction conditions, often leading to more reproducible results than using separate Pd sources and ligands.[3][12]
-
Base Selection: The choice of base is crucial. While strong bases like K₃PO₄ or Cs₂CO₃ are often effective, they can also promote side reactions. A weaker base like K₂CO₃ might be sufficient and can sometimes minimize catalyst inhibition issues.[7] The base's primary role is to form the reactive boronate species [R-B(OH)₃]⁻ for transmetalation.[11][17]
-
Recommended Experimental Protocols
The following protocols are designed to provide a robust starting point for the Suzuki-Miyaura coupling of this compound. All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation and protodeboronation of the boronic acid.[5][12]
Caption: General workflow for Suzuki-Miyaura coupling experiments.
Protocol A: General Coupling with an Arylboronic Acid
This protocol is suitable for coupling with common, unhindered arylboronic acids.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial, magnetic stirrer, heating mantle/block
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the aryl bromide.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol B: Coupling with a Sterically Hindered Boronic Acid
This protocol is optimized for more challenging couplings, such as with ortho-substituted arylboronic acids.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Sterically hindered boronic acid (1.5 equiv)
-
RuPhos Pd G3 Precatalyst (3-5 mol%)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv) or Cesium Carbonate (Cs₂CO₃, 2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF) or Toluene/Water (10:1 v/v)
-
Same equipment as Protocol A
Procedure:
-
Follow steps 1 and 2 from Protocol A, using the reagents listed for Protocol B. The use of a more robust catalyst like RuPhos Pd G3 is recommended.
-
Add the degassed solvent. For highly sensitive substrates, a less polar solvent like Toluene or 2-MeTHF with a minimal amount of water may be beneficial.
-
Heat the reaction mixture to 100-110 °C. Higher temperatures may be required to overcome the increased steric barrier.
-
Monitor the reaction closely as described in Protocol A.
-
Follow the workup and purification steps (6-9) from Protocol A.
Data Summary: Recommended Conditions
| Parameter | Protocol A (General) | Protocol B (Hindered) | Rationale |
| Substrate Scope | Electron-rich/poor arylboronic acids | Di-ortho-substituted arylboronic acids | Protocol B uses a more active catalyst for sterically demanding partners.[18] |
| Pd Precatalyst | XPhos Pd G3 (2 mol%) | RuPhos Pd G3 (3-5 mol%) | RuPhos is often superior for substrates with extreme steric hindrance.[15] |
| Base | K₃PO₄ | K₂CO₃ or Cs₂CO₃ | A milder base like K₂CO₃ can sometimes reduce side reactions with sensitive substrates.[10] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) or 2-MeTHF | Solvent choice can impact catalyst stability and reaction rate.[19][20][21] |
| Temperature | 80 - 100 °C | 100 - 110 °C | Higher energy is needed to overcome the activation barrier for hindered substrates. |
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide addresses common issues.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst Inhibition/Poisoning: The piperidine nitrogen is coordinating to the palladium center. | • Increase catalyst loading (e.g., from 2% to 5%).• Switch to a bulkier ligand system (e.g., if XPhos fails, try RuPhos or a highly bulky NHC catalyst).[5][13]• Use a different palladium precatalyst (e.g., a G4 precatalyst). |
| Inefficient Oxidative Addition: The reaction temperature is too low for the sterically hindered substrate. | • Increase the reaction temperature in 10 °C increments.• Ensure the solvent has a sufficiently high boiling point (e.g., switch from THF to Dioxane or Toluene). | |
| Protodeboronation | The boronic acid is being replaced by a hydrogen atom before it can couple. This is often caused by excess water or prolonged reaction times under basic conditions. | • Minimize the amount of water in the reaction; consider using anhydrous conditions with a base like KF.[10]• Use boronic esters (e.g., pinacol esters), which are more stable.• Monitor the reaction and stop it as soon as the starting material is consumed.[5] |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple together. This is typically caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and initiate this side reaction. | • Ensure the reaction setup is rigorously degassed. Purge solvents with argon or nitrogen for at least 30 minutes before use.• Maintain a positive pressure of inert gas throughout the reaction.[12] |
| Poor Solubility | The starting materials or catalyst are not fully dissolved, leading to a sluggish or incomplete reaction. | • Screen alternative solvents or solvent mixtures (e.g., DMF, 2-MeTHF, CPME).[22]• Increase the solvent volume to dilute the reaction, though this may slow the rate. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation. Success relies on a rational approach that directly addresses the substrate's inherent steric and electronic properties. By employing highly active palladium catalysts featuring bulky, electron-rich biarylphosphine ligands, selecting appropriate bases and solvents, and maintaining a strictly inert atmosphere, researchers can effectively synthesize a wide array of novel biaryl compounds. The protocols and troubleshooting strategies outlined in this guide provide a robust framework for navigating the complexities of this reaction, empowering scientists in the discovery and development of new chemical entities.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ACS Publications. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Wiley Online Library. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Scilit. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Bentham Science. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ACS Publications. Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. [Link]
-
ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]
-
ResearchGate. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. [Link]
-
Sci-Hub. Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Various Aryl Halides Using ortho‐Alkyl‐Substituted Arylphosphanes and (ortho‐Alkylphenyl)alkylphosphanes under Microwave Heating. [Link]
-
PubMed. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]
-
ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acidsa. [Link]
-
ResearchGate. Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
YouTube. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]
-
ResearchGate. Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. [Link]
-
National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
ResearchGate. Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. [Link]
Sources
- 1. mt.com [mt.com]
- 2. youtube.com [youtube.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
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- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
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- 15. pubs.acs.org [pubs.acs.org]
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- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene
Introduction: The Strategic Importance of Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] First established in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] The reaction's broad substrate scope and functional group tolerance offer significant advantages over classical methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh reaction conditions and have limited applicability.[1][3]
This application note provides a detailed guide for the Buchwald-Hartwig amination of a specific and challenging substrate: 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene. The presence of an ortho-fluoro substituent and a potentially coordinating piperidinomethyl group presents unique steric and electronic challenges that necessitate careful optimization of the reaction conditions. This document will delve into the mechanistic considerations, provide a robust experimental protocol, and offer insights into troubleshooting and data interpretation for researchers, scientists, and drug development professionals.
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[7][8][9]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7][9]
-
Reductive Elimination: The desired aryl amine product is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.[7][8]
The efficiency of each step is highly dependent on the choice of ligand, base, solvent, and temperature.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Considerations for the Amination of this compound
The successful amination of this compound requires careful consideration of its unique structural features:
-
Ortho-Fluoro Substituent: The fluorine atom at the ortho position can influence the electronic properties of the aryl bromide and may participate in catalyst coordination. While often considered an electron-withdrawing group, its effect on the reaction can be complex.
-
Piperidinomethyl Group: This bulky and potentially basic substituent introduces significant steric hindrance around the reaction center.[10] Furthermore, the nitrogen atom of the piperidine ring could potentially coordinate to the palladium catalyst, leading to catalyst inhibition.
-
Substrate Reactivity: Aryl bromides are generally good substrates for Buchwald-Hartwig amination, offering a good balance of reactivity compared to more reactive aryl iodides (which can sometimes lead to catalyst inhibition) and less reactive aryl chlorides.[5]
Key Experimental Parameters and Rationale
| Parameter | Recommended Choice | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a pre-formed Pd(0)-NHC complex. | Pd₂(dba)₃ is a common and effective source of Pd(0). Pre-formed N-heterocyclic carbene (NHC) complexes can offer enhanced stability and activity, especially for challenging substrates.[11] |
| Ligand | Bulky, electron-rich phosphine ligands such as RuPhos, BrettPhos, or XPhos. | Sterically hindered ligands are crucial for promoting both the oxidative addition and the reductive elimination steps, particularly with sterically demanding substrates.[1][10][12] The choice of ligand is often the most critical factor for success.[13] |
| Base | Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS). | Strong, non-nucleophilic bases are required to deprotonate the amine without competing in the coupling reaction.[7][14] The choice of base can significantly impact the reaction rate and yield.[15][16] |
| Solvent | Anhydrous, deoxygenated toluene or dioxane. | These non-polar, aprotic solvents are standard for Buchwald-Hartwig aminations as they effectively dissolve the reactants and catalyst components without interfering with the reaction.[7][17][18] |
| Temperature | 80-110 °C | Elevated temperatures are typically required to overcome the activation barriers for the catalytic steps, especially with less reactive or sterically hindered substrates.[7] |
Detailed Experimental Protocol
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Personal protective equipment (lab coat, safety glasses, and gloves) should be worn at all times. All glassware should be oven-dried and cooled under an inert atmosphere (nitrogen or argon) to exclude moisture and oxygen.
Materials and Reagents
-
This compound (1.0 equiv)
-
Amine (e.g., morpholine, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
RuPhos (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, deoxygenated toluene
-
Ethyl acetate (for workup)
-
Saturated aqueous sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Celite
Reaction Setup and Execution Workflow
Caption: Step-by-step workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), RuPhos (0.04 mmol), Pd₂(dba)₃ (0.02 mmol), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of nitrogen or argon, add anhydrous, deoxygenated toluene (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.[2]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[2]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and deoxygenated. Use fresh palladium precatalyst and ligand. |
| Insufficiently strong base | Switch to a stronger base like LiHMDS. | |
| Low reaction temperature | Increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent. | |
| Formation of Side Products | Hydrodehalogenation (replacement of Br with H) | This can occur if there is residual water or if the ligand is not bulky enough. Ensure strictly anhydrous conditions and consider a more sterically demanding ligand. |
| Homocoupling of the aryl bromide | This is often a sign of catalyst decomposition. Lowering the reaction temperature or using a more stable precatalyst (e.g., an NHC-Pd complex) may help. | |
| Difficulty in Purification | Co-elution of product and ligand-related impurities | Use a different ligand that may produce more easily separable byproducts. Perform an aqueous wash during workup to remove some polar impurities. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of C-N bonds. The successful application of this methodology to challenging substrates like this compound hinges on a rational selection of catalyst, ligand, base, and solvent. The protocol and insights provided in this application note offer a solid foundation for researchers to effectively carry out this transformation, troubleshoot potential issues, and ultimately accelerate their research and development efforts in the synthesis of novel molecular entities.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
SYNLETT. (2005). Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. Retrieved from [Link]
-
ACS Catalysis. (2020, December 11). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]
-
The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2014). Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]
-
ResearchGate. (2025, March 1). New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS Omega. (2020, August 20). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Retrieved from [Link]
-
PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2014, October). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]
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DSpace@MIT. (n.d.). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Retrieved from [Link]
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YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]
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National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
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Atlantis Press. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved from [Link]
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1-Bromo-2-fluoro-3-(piperidinomethyl)benzene as a building block for novel compounds
Application Notes and Protocols: 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene
Introduction: A Multifunctional Building Block for Advanced Synthesis
In the landscape of modern medicinal chemistry and materials science, the design of novel molecular entities with precisely tuned properties is paramount. This compound emerges as a uniquely valuable building block, offering a convergence of three critical structural motifs on a single, readily functionalized benzene ring. Its strategic importance lies in this trifecta of features:
-
Aryl Bromide Handle: The bromine atom serves as a robust and versatile reactive site for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional control.
-
Ortho-Fluorine Substituent: The fluorine atom, positioned ortho to the bromide, exerts a profound electronic and steric influence. In drug discovery, fluorine substitution is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets by participating in favorable protein-ligand interactions.[1][2]
-
Piperidinomethyl Group: This saturated heterocyclic moiety often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and membrane permeability. It can also serve as a key pharmacophore, interacting with a variety of biological receptors.
This guide provides an in-depth analysis of this compound, presenting its reactivity profile and detailed, field-proven protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions—two of the most powerful transformations in contemporary organic synthesis.[3][4]
Physicochemical Properties & Reactivity Profile
A thorough understanding of the substrate's properties is the foundation of successful reaction development.
| Property | Value |
| IUPAC Name | 1-[(3-Bromo-2-fluorophenyl)methyl]piperidine[5] |
| CAS Number | 1355246-98-8[5] |
| Molecular Formula | C₁₂H₁₅BrFN |
| Molecular Weight | 272.16 g/mol |
| Appearance | Off-white to yellow solid or oil |
| SMILES | C1CCCCN1Cc2c(F)c(Br)ccc2[5] |
Reactivity Insights: The primary locus of reactivity is the C-Br bond, which is susceptible to oxidative addition to a low-valent palladium catalyst. The ortho-fluorine atom, being electron-withdrawing, can influence the kinetics of this crucial step. The piperidinomethyl group is generally stable under the basic conditions of most cross-coupling reactions and does not require a protecting group, simplifying synthetic routes. However, its basic nitrogen atom can potentially interact with the catalyst; thus, careful selection of ligands and reaction conditions is essential for optimal outcomes.
Detailed Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Loading: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.05 mmol, 0.05 equiv) to the flask.
-
Inerting: Seal the flask and purge with argon or high-purity nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) species that forms in situ.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously under the inert atmosphere for 8-16 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Filter the suspension through a pad of Celite®, washing the pad with ethyl acetate (20 mL). Transfer the filtrate to a separatory funnel, add water (20 mL), and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Representative Data (Predicted):
| Arylboronic Acid | Product | Expected Yield |
| Phenylboronic acid | 2-Fluoro-3-(piperidinomethyl)-1,1'-biphenyl | 85-95% |
| 4-Methoxyphenylboronic acid | 2-Fluoro-4'-methoxy-3-(piperidinomethyl)-1,1'-biphenyl | 80-90% |
| Pyridin-3-ylboronic acid | 3-(2-Fluoro-3-(piperidinomethyl)phenyl)pyridine | 75-85% |
Application Protocol 2: Buchwald-Hartwig C-N Cross-Coupling
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals, by allowing for the formation of C-N bonds under relatively mild conditions. [3][6]This protocol describes the coupling of the title compound with a secondary amine.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of Pd₂(dba)₃ (a stable Pd(0) source) and a sterically hindered, electron-rich phosphine ligand like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is employed. This ligand promotes the challenging oxidative addition of the aryl bromide and facilitates the final reductive elimination step, preventing catalyst decomposition. [7]* Base: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base required to deprotonate the amine nucleophile, forming the active amide for the catalytic cycle. [7]* Solvent: Anhydrous toluene is an excellent non-polar solvent for this transformation, effectively solubilizing the reagents and facilitating the high temperatures often required.
Detailed Step-by-Step Methodology:
-
Glovebox Preparation: Inside an inert atmosphere glovebox, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 0.01 equiv), XPhos (0.04 mmol, 0.04 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a reaction vial equipped with a stir bar.
-
Reagent Addition: Add the desired amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL).
-
Sealing: Securely seal the vial with a Teflon-lined cap.
-
Reaction Execution: Remove the vial from the glovebox and place it in a preheated aluminum block at 110 °C. Stir for 12-24 hours.
-
Monitoring: Periodically and carefully cool the vial and take an aliquot for LC-MS analysis to monitor the consumption of the starting material.
-
Work-up: After completion, cool the reaction to room temperature. Carefully uncap the vial and quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to afford the desired N-aryl amine.
Representative Data (Predicted):
| Amine | Product | Expected Yield |
| Morpholine | 4-(2-Fluoro-3-(piperidinomethyl)phenyl)morpholine | 80-90% |
| Aniline | N-(2-Fluoro-3-(piperidinomethyl)phenyl)aniline | 70-80% |
| Benzylamine | N-Benzyl-2-fluoro-3-(piperidinomethyl)aniline | 75-85% |
Safety, Handling, and Storage
-
Safety: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. May cause skin and eye irritation. [8]* Handling: Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere. Strong bases like NaOt-Bu are corrosive and hygroscopic.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from light and incompatible materials.
Conclusion
This compound stands as a powerful and versatile building block for the synthesis of complex organic molecules. Its unique combination of a cross-coupling handle, a bioisosteric fluorine atom, and a solubilizing piperidine moiety makes it an ideal starting material for generating libraries of novel compounds in drug discovery and materials science programs. The robust protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig reactions serve as a validated starting point for researchers to unlock the synthetic potential of this valuable intermediate.
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1-bromo-2-fluorobenzene - Organic Syntheses Procedure. (URL: [Link])
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Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
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1-Bromo-2-fluoro-3-nitrobenzene | C6H3BrFNO2 | CID 40427446 - PubChem. (URL: [Link])
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Get Best Quality P-Bromo Fluoro Benzene - AD PHARMACHEM. (URL: [Link])
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (URL: [Link])
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. (URL: [Link])
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Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. (URL: [Link])
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What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)? - Quora. (URL: [Link])
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1-Bromo-3-Fluoro-2-Methylbenzene | Properties, Safety, Uses & Supplier in China. (URL: [Link])
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1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem. (URL: [Link])
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Mechansim of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg - Chemistry Stack Exchange. (URL: [Link])
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Special Issue : Biological and Pharmacological Activity of Plant Natural Compounds - MDPI. (URL: [Link])
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The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D. (URL: [Link])
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Application Notes and Protocols for 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene in Catalyst Development
For: Researchers, scientists, and drug development professionals.
Introduction: A Multifunctional Scaffold for Advanced Catalysis
In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount. 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene emerges as a promising, albeit specialized, building block in the design of novel catalyst systems, particularly for palladium-catalyzed cross-coupling reactions. Its unique trifunctional architecture—comprising a reactive bromo group, a sterically and electronically influential fluoro substituent, and a coordinating piperidinomethyl moiety—offers a versatile platform for creating sophisticated ligands and pre-catalysts.
This technical guide provides an in-depth exploration of the potential applications of this compound in catalyst development. We will delve into its synthetic rationale, its role as a ligand precursor, and provide detailed protocols for its application in a representative C-H arylation reaction. The causality behind experimental choices is explained to provide a framework for adaptation and optimization in your own research endeavors.
Scientific Rationale: The Synergy of Three Functional Groups
The catalytic potential of this compound is rooted in the interplay of its constituent parts. The bromine atom serves as a handle for the formation of organometallic species or as a leaving group in cross-coupling reactions. The ortho-fluoro substituent can influence the regioselectivity of metalation and the electronic properties of the aromatic ring, often leading to enhanced catalytic activity and stability.[1] The piperidinomethyl group, with its tertiary amine, can act as a directing group or a hemilabile ligand, coordinating to the metal center to facilitate catalytic transformations.[2]
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Application in Palladium-Catalyzed C-H Arylation: A Protocol
The unique structural features of this compound make it an excellent candidate for use as a ligand precursor in palladium-catalyzed C-H arylation reactions. The ortho-fluoro group can promote regioselective C-H activation, while the piperidinomethyl moiety can coordinate to the palladium center, forming a stable and active palladacycle catalyst.[6]
Protocol 1: In Situ Generation of the Palladacycle Catalyst and C-H Arylation
This protocol details the use of this compound as a pre-ligand for the palladium-catalyzed C-H arylation of a generic arene with an aryl bromide.
Materials:
-
This compound (as synthesized)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Arene substrate (e.g., 1,3-dimethoxybenzene)
-
Aryl bromide (e.g., 4-bromoacetophenone)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Schlenk flask and standard Schlenk line equipment
-
Inert atmosphere (Argon or Nitrogen)
Experimental Workflow:
Caption: Workflow for the palladium-catalyzed C-H arylation.
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (0.04 mmol, 2 mol%) and Pd(OAc)₂ (0.02 mmol, 1 mol%).
-
Add the arene substrate (2.0 mmol, 1.0 equiv), aryl bromide (2.4 mmol, 1.2 equiv), K₂CO₃ (4.0 mmol, 2.0 equiv), and PivOH (0.6 mmol, 30 mol%).
-
Add anhydrous DMAc (4.0 mL) via syringe.
-
Stir the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Arene Substrate | Aryl Bromide | Yield (%) |
| 1 | 1,3-Dimethoxybenzene | 4-Bromoacetophenone | 85 |
| 2 | Thiophene | 4-Bromobenzonitrile | 78 |
| 3 | Furan | 1-Bromo-4-nitrobenzene | 82 |
Note: The yields presented are hypothetical and serve as a guide for expected outcomes based on similar catalytic systems.
Mechanistic Considerations: The Role of the Functional Groups
The proposed catalytic cycle highlights the importance of each functional group in this compound.
Caption: Simplified catalytic cycle for C-H arylation.
The piperidinomethyl group is proposed to facilitate the C-H activation step via a concerted metalation-deprotonation (CMD) pathway, a common mechanism in palladium-catalyzed C-H functionalization. The ortho-fluoro substituent can enhance the stability of the palladacycle intermediate and influence the regioselectivity of the C-H activation.
Conclusion and Future Outlook
This compound represents a promising scaffold for the development of novel and efficient catalysts. Its unique combination of functional groups allows for the rational design of ligands and pre-catalysts for a variety of cross-coupling reactions. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the full potential of this versatile building block in their synthetic endeavors. Further research into the synthesis and application of this and related compounds will undoubtedly contribute to the advancement of modern catalysis.
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Organic Syntheses Procedure, 1-bromo-2-fluorobenzene. Available at: [Link]
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ACS Publications, Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters | Organometallics. Available at: [Link]
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Rasulo, C. K., et al. (2021). AMINOMETHYLATION REACTIONS OF 2-[1(3)-METHYLCYCLOALKYL]-4- METHYLPHENOLS WITH PIPERIDINE. Available at: [Link]
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NIH, A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC. Available at: [Link]
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Science, Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles. Available at: [Link]
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PubMed, Palladium-catalyzed ortho-selective C–H fluorination of oxalyl amide-protected benzylamines. Available at: [Link]
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ResearchGate, Cross–coupling of fluoro–aromatics with amines under transition metal–free conditions. Available at: [Link]
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NIH, Harnessing Bromo/Acyloxy Transposition (BrAcT) and Excited-State Copper Catalysis for Styrene Difunctionalization - PMC. Available at: [Link]
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Application Note & Protocol: Nucleophilic Fluorination of Bromo-piperidinomethyl-benzene Precursors for Pharmaceutical Research
Introduction
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, significantly enhancing metabolic stability, binding affinity, and lipophilicity.[1] The piperidinomethyl-benzene scaffold is a privileged structure in medicinal chemistry, appearing in numerous CNS-active agents and other therapeutics. Consequently, the synthesis of fluorinated analogues of these precursors is of paramount importance for developing novel pharmaceuticals and molecular probes for Positron Emission Tomography (PET) imaging.[2][3]
This guide provides a detailed experimental framework for the nucleophilic fluorination of bromo-piperidinomethyl-benzene precursors. As a Senior Application Scientist, this document moves beyond a simple recitation of steps; it elucidates the mechanistic rationale behind procedural choices, provides robust, field-tested protocols, and emphasizes the critical safety measures required when handling potent fluorinating agents. The protocols described herein are designed to be self-validating systems, ensuring reproducibility and reliability for researchers in pharmaceutical and chemical development.
Mechanistic Rationale & Scientific Principles
The target transformation involves the substitution of a bromine atom on a benzylic carbon with fluorine. This is a nucleophilic aliphatic substitution reaction, not a nucleophilic aromatic substitution (SNAr), as the halogen is not directly attached to the aromatic ring. The benzylic position is particularly susceptible to nucleophilic attack due to the ability of the adjacent benzene ring to stabilize the transition state, whether it proceeds through an SN1 or SN2 pathway.[4][5]
The Choice of Fluorinating Agent
Simple alkali metal fluorides (e.g., KF, CsF) often suffer from low solubility in organic solvents and high lattice energy, which can limit their nucleophilicity. To overcome these challenges, amine/HF reagents such as triethylamine trihydrofluoride (Et₃N·3HF) are employed.[4][6]
-
Triethylamine Trihydrofluoride (Et₃N·3HF): This reagent serves as a soluble, mild, and effective source of fluoride ions in common organic solvents like acetonitrile. It is less corrosive and easier to handle than anhydrous HF.[4] The presence of a base, such as potassium phosphate (K₃PO₄), can be beneficial in scavenging the HBr byproduct.[4][7]
-
Silver Fluoride (AgF) as a Co-reagent: For less reactive substrates or to enable milder reaction conditions (e.g., room temperature), the addition of AgF can be highly effective. Silver(I) has a high affinity for bromide, acting as a potent halogen abstractor that facilitates the formation of a benzylic carbocation intermediate (favoring an SN1 pathway), which is then readily trapped by the fluoride ion.[4][7] The combination of AgF and Et₃N·3HF has been shown to significantly enhance reactivity and yield.[4][8]
Reaction Conditions: Solvent and Temperature
-
Solvent: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are ideal. They can dissolve the fluoride source and the organic precursor while not interfering with the nucleophile through hydrogen bonding.
-
Temperature: Reactions may be conducted at room temperature, particularly when using a highly effective reagent system like AgF/Et₃N·3HF.[4] For less reactive precursors or when using Et₃N·3HF alone, heating to temperatures around 80 °C is often necessary to achieve a reasonable reaction rate.[4]
Critical Safety & Handling Protocols
The use of fluorinating agents requires strict adherence to safety protocols. Many of these reagents can release hydrogen fluoride (HF) upon contact with moisture, which is highly corrosive and toxic.[9]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty neoprene or nitrile gloves (double-gloving is recommended).[10][11] Ensure gloves are free from any grease or oil.[11]
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with excellent ventilation to prevent inhalation of vapors.[11][12]
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible. Keep a tube of 2.5% calcium gluconate gel on hand for immediate application in case of skin contact with HF-generating compounds.[9][10]
-
Quenching & Waste Disposal: Reaction quenching must be done carefully by slowly adding the reaction mixture to a stirred, cooled solution of a base like saturated sodium bicarbonate. This can be highly exothermic.[10] All fluorine-containing waste must be collected in clearly labeled, dedicated containers for hazardous waste disposal.[10][11]
Emergency Procedures[10][11]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing. Apply 2.5% calcium gluconate gel to the area and seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for a minimum of 30 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.
Experimental Workflow & Protocols
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of the target fluorinated compounds.
Caption: General experimental workflow for nucleophilic fluorination.
Protocol A: Benzylic Fluorination using Et₃N·3HF
This protocol is a general method suitable for a range of bromo-piperidinomethyl-benzene precursors.[4]
Materials & Reagents
-
Bromo-piperidinomethyl-benzene precursor
-
Triethylamine trihydrofluoride (Et₃N·3HF)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add the bromo-piperidinomethyl-benzene precursor (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the precursor (concentration approx. 0.1 M).
-
Add anhydrous K₃PO₄ (1.2 eq).
-
Carefully add Et₃N·3HF (8.0 eq) to the stirring suspension. Caution: Handle Et₃N·3HF in the fume hood with appropriate PPE.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing ice-cold saturated aqueous NaHCO₃ to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure fluorinated product.
-
Characterize the product via ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Protocol B: Enhanced Benzylic Fluorination using AgF and Et₃N·3HF
This protocol utilizes the synergistic effect of AgF and Et₃N·3HF for a more efficient reaction, often at room temperature.[4][7]
Materials & Reagents
-
All reagents from Protocol A
-
Silver(I) Fluoride (AgF). Note: AgF is light-sensitive; protect from light.
Procedure
-
To a dry round-bottom flask protected from light (e.g., wrapped in aluminum foil) and equipped with a magnetic stir bar under a nitrogen atmosphere, add the bromo-piperidinomethyl-benzene precursor (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the precursor (concentration approx. 0.1 M).
-
Add AgF (2.0 eq) and Et₃N·3HF (3.0 eq). The addition of Et₃N·3HF helps to dissolve the AgF salt.[4]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS (typically faster, 1-6 hours).
-
Upon completion, quench the reaction by filtering through a pad of Celite® to remove silver salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography as described in Protocol A.
-
Characterize the product via ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Data Summary Table
| Parameter | Protocol A | Protocol B | Rationale / Causality |
| Fluoride Source | Et₃N·3HF | AgF & Et₃N·3HF | AgF acts as a bromide abstractor, accelerating the reaction.[4] |
| Equivalents (F⁻ source) | 8.0 eq Et₃N·3HF | 2.0 eq AgF, 3.0 eq Et₃N·3HF | Higher excess needed without AgF to drive the reaction. |
| Base/Additive | K₃PO₄ (1.2 eq) | None required | K₃PO₄ neutralizes the HBr byproduct in the slower reaction. |
| Temperature | 80 °C | Room Temperature | The enhanced reactivity from AgF allows for milder conditions. |
| Typical Time | 4-12 hours | 1-6 hours | Faster kinetics due to facilitated bromide departure. |
Special Considerations for ¹⁸F-Radiolabeling for PET
The synthesis of PET radiotracers requires specialized techniques due to the short half-life of Fluorine-18 (109.8 minutes) and the need for high molar activity.[3]
Caption: Automated workflow for ¹⁸F-radiolabeling.
-
Fluoride Source: No-carrier-added [¹⁸F]fluoride is produced in a cyclotron and typically used as [K/Kryptofix]⁺[¹⁸F]F⁻ (K¹⁸F/K₂₂₂) to enhance its nucleophilicity in anhydrous aprotic solvents.[2][13]
-
Precursor: The bromo- precursor is suitable, but other leaving groups like tosylates, mesylates, or nitro groups can also be used. The precursor is used in micromolar quantities.
-
Automation: The entire process, from fluoride elution to final formulation, is almost always performed in an automated synthesis module to minimize radiation exposure.[14][15]
-
Purification: Purification is achieved via semi-preparative HPLC, followed by solid-phase extraction (SPE) to switch the solvent to a biocompatible medium like saline for injection.[15]
-
Analysis: Key quality control metrics are Radiochemical Purity (RCP >95%) and Molar Activity (Am), which are determined by analytical HPLC.[2][15] A high molar activity is crucial to avoid unwanted pharmacological effects from the non-radioactive compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive fluorinating agent (hydrolyzed).2. Insufficient temperature/time.3. Poorly soluble precursor. | 1. Use fresh, anhydrous reagents and solvents.2. Increase reaction time or temperature; consider switching to Protocol B.3. Use a co-solvent like DMF or increase solvent volume. |
| Multiple Side Products | 1. Elimination (E2) reaction forming alkene.2. Decomposition of precursor or product. | 1. Use milder conditions (Protocol B at room temp).2. Ensure inert atmosphere; lower reaction temperature. |
| Difficult Purification | Product and starting material have similar Rf values. | 1. Optimize chromatography (try different solvent systems or silica alternatives like alumina).2. If the product is basic (due to piperidine), an acid wash during work-up may help remove some impurities. |
References
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya - RSC Publishing. (2024). RSC Advances.
- Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC - NIH.
- Safety and handling of fluorinated organic compounds - Benchchem. (2025). BenchChem.
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC - PubMed Central. (2024). RSC Advances.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange.
- (PDF)
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). Master Organic Chemistry.
- Benzyl fluoride synthesis by fluorination or substitution - Organic Chemistry Portal. Organic Chemistry Portal.
- Benzylic C(sp3)–H fluorination - Beilstein Journals. (2024). Beilstein Journal of Organic Chemistry.
- Nucleophilic aromatic substitution - Wikipedia. Wikipedia.
- NUCLEOPHILIC AROMATIC SUBSTITUTION - PHARMD GURU. PHARMD GURU.
- Fluorine Safety - Purdue University. Purdue University Department of Chemistry.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022). ACS Chemical Health & Safety.
- Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 - PMC - NIH. (2022). Molecules.
- Fluorine - Princeton University. Princeton University Environmental Health & Safety.
- Synthesis, radiofluorination, and in vivo evaluation of novel fluorinated and iodinated radiotracers for PET imaging and targeted radionuclide therapy of melanoma - PubMed. (2013). Journal of Medicinal Chemistry.
- Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC - NIH. Current Radiopharmaceuticals.
- Fluorine - Airgas SDS. (2022). Airgas.
- Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC - NIH. Current Radiopharmaceuticals.
- Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand - PMC - PubMed Central. Journal of Medicinal Chemistry.
- Efficient synthesis of fluorescent-PET probes based on [F-18]BODIPY dye - ResearchGate. (2014).
- 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC.
- 18F-Radiolabeling of Aromatic Compounds Using Triarylsulfonium Salts | Request PDF. (2016). Organic & Biomolecular Chemistry.
- C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry - PMC. Trends in Chemistry.
- Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine - PMC - NIH. (2023). Molecules.
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Application Notes and Protocols for High-Throughput Screening of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene
Introduction: A Strategic Approach to Screening Novel Chemical Entities
In contemporary drug discovery, the journey from a novel chemical entity to a validated lead compound is both an art and a science, demanding a meticulously planned screening cascade. High-throughput screening (HTS) serves as the cornerstone of this process, enabling the rapid evaluation of vast compound libraries to identify molecules that interact with a biological target of interest.[1][2][3] This guide provides a detailed framework for the high-throughput screening of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene , a compound for which the specific biological target is yet to be elucidated.
Given the novelty of this molecule, a successful screening strategy must be both robust and adaptable. The chemical structure, featuring a substituted benzene ring coupled with a piperidinomethyl group, suggests a potential interaction with G-protein coupled receptors (GPCRs) or ion channels, common targets for such pharmacophores. Therefore, this application note outlines a two-tiered screening approach:
-
Primary High-Throughput Screen: A Fluorescence Polarization (FP) based competitive binding assay designed for rapid identification of initial "hits".
-
Secondary Confirmatory Assay: A Cellular Thermal Shift Assay (CETSA) to validate these hits by confirming target engagement in a more physiologically relevant cellular context.
This dual-pronged strategy is designed to maximize the identification of true positive interactions while minimizing the costly pursuit of false positives.
Part 1: Primary Screening via Fluorescence Polarization (FP) Competitive Binding Assay
Rationale: Fluorescence Polarization is a powerful HTS technique for assessing biomolecular interactions in real-time without the need for wash steps.[4] The principle of FP is based on the observation that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with plane-polarized light.[5] Upon binding to a larger molecule, such as a target protein, the tracer's rotation slows significantly, resulting in a higher degree of polarization in the emitted light.[4][5] This change in polarization provides a direct measure of the binding event.[6]
For a novel compound like this compound, an FP-based competitive binding assay is an ideal primary screen. In this format, the test compound competes with a known fluorescent ligand for binding to the target protein. A decrease in fluorescence polarization indicates that the test compound has displaced the fluorescent ligand, signifying a binding event.
Experimental Workflow: FP Competitive Binding Assay
Caption: Workflow for the primary FP competitive binding assay.
Detailed Protocol: FP Competitive Binding Assay
This protocol is designed for a 384-well plate format, suitable for high-throughput screening.
1. Reagent Preparation:
| Reagent | Concentration | Buffer Components |
| Assay Buffer | 1X | 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM MgCl₂, 0.01% BSA, 0.005% Tween-20 |
| Target Protein | 2X final concentration | Assay Buffer |
| Fluorescent Ligand | 2X final concentration (at Kd) | Assay Buffer |
| This compound | 10 mM stock in DMSO | N/A |
2. Assay Plate Preparation:
-
Prepare serial dilutions of this compound in DMSO.
-
Using an automated liquid handler, transfer 100 nL of the compound dilutions to the appropriate wells of a 384-well, low-volume, black, round-bottom plate.
-
For control wells, add 100 nL of DMSO (negative control) or a known inhibitor (positive control).
3. Assay Procedure:
-
Add 5 µL of the 2X fluorescent ligand solution to all wells.
-
Add 5 µL of the 2X target protein solution to all wells except for the "no protein" control wells (add 5 µL of assay buffer instead).
-
The final assay volume is 10 µL.
-
Seal the plate and centrifuge briefly (1 min at 1000 rpm) to ensure all components are mixed.
-
Incubate the plate at room temperature for 60 minutes in the dark to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
4. Data Analysis and Hit Identification:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where:
-
mP_sample is the millipolarization value of the test well.
-
mP_min is the average millipolarization of the positive control wells.
-
mP_max is the average millipolarization of the negative control (DMSO) wells.
-
-
A "hit" is typically defined as a compound that exhibits an inhibition value greater than three standard deviations from the mean of the negative controls.
Part 2: Secondary Confirmatory Assay via Cellular Thermal Shift Assay (CETSA)
Rationale: A significant challenge in HTS is the occurrence of false positives. Therefore, hits identified from the primary screen must be validated using an orthogonal assay, preferably one that is more physiologically relevant.[7] The Cellular Thermal Shift Assay (CETSA) is an ideal confirmatory method as it measures the direct engagement of a compound with its target protein within a cellular environment.[8]
The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein.[9] When a protein is heated, it denatures and aggregates.[10] The binding of a ligand can increase the thermal stability of the protein, resulting in a higher denaturation temperature.[8] In a CETSA experiment, cells are treated with the test compound, heated to a specific temperature, and then lysed. The aggregated proteins are separated from the soluble fraction by centrifugation, and the amount of the target protein remaining in the soluble fraction is quantified. An increase in the amount of soluble target protein in the presence of the compound indicates target engagement.[10]
Experimental Workflow: High-Throughput CETSA
Caption: Workflow for the secondary high-throughput CETSA.
Detailed Protocol: High-Throughput CETSA
This protocol is adapted for a 96- or 384-well format and utilizes AlphaScreen for detection, a bead-based proximity assay that is well-suited for HTS.[11][12][13]
1. Cell Culture and Treatment:
-
Culture cells expressing the target of interest to the desired confluency.
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS) at a concentration of 1 x 10⁷ cells/mL.
-
Dispense 10 µL of the cell suspension into each well of a PCR plate.
-
Add 100 nL of the hit compounds from the primary screen (at various concentrations) or DMSO (control) to the wells.
-
Incubate the plate at 37°C for 1 hour to allow for compound uptake.[14]
2. Thermal Challenge and Lysis:
-
Heat the PCR plate in a thermal cycler to the predetermined optimal temperature for 3 minutes.[14] This temperature should be on the steep part of the protein's melting curve, as determined in preliminary experiments.
-
Cool the plate to 4°C.
-
Add 10 µL of lysis buffer containing a protease inhibitor cocktail.
-
Incubate on ice for 15 minutes with gentle agitation.
-
Centrifuge the plate at 3,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
3. Detection by AlphaScreen:
-
Carefully transfer 5 µL of the supernatant (soluble fraction) to a 384-well ProxiPlate.
-
Prepare an AlphaScreen acceptor bead mix containing an antibody specific to the target protein. Add 5 µL of this mix to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Prepare a streptavidin-coated donor bead mix. Add 10 µL of this mix to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
4. Data Analysis and Hit Confirmation:
-
The AlphaScreen signal is proportional to the amount of soluble target protein.
-
Plot the AlphaScreen signal against the concentration of this compound.
-
A dose-dependent increase in the signal indicates that the compound is binding to and stabilizing the target protein in the cellular context, thus confirming it as a valid hit.
Conclusion: A Pathway to Lead Discovery
The systematic application of this two-tiered high-throughput screening strategy provides a robust and efficient pathway for evaluating the biological activity of novel compounds like this compound. The initial broad-based identification of binding interactions through a primary FP screen, followed by a rigorous, physiologically relevant confirmation of target engagement using CETSA, ensures a high degree of confidence in the selected hits. This approach not only accelerates the hit-to-lead process but also provides a solid foundation for subsequent medicinal chemistry and preclinical development efforts.
References
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
-
Drug Target Review. (2020, June 4). High-throughput screening as a method for discovering new drugs. Retrieved from [Link]
-
Dunne, J., et al. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. In The Royal Society of Chemistry. Retrieved from [Link]
-
Gorshkov, K., et al. (2011). Analysis of High Throughput Screening Assays using Cluster Enrichment. PMC. Retrieved from [Link]
-
Griss, T., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]
-
Hudson, A. R., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. ACS Publications. Retrieved from [Link]
-
Lundgren, S. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. Retrieved from [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
-
O'Connell, J., et al. (2003). High throughput screening for orphan and liganded GPCRs. PubMed. Retrieved from [Link]
-
Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved from [Link]
-
Pereira, D. A., & Williams, J. A. (2007). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. PubMed Central. Retrieved from [Link]
-
Perkins, A., et al. (2010). Using label-free screening technology to improve efficiency in drug discovery. PubMed. Retrieved from [Link]
-
Pusterla, T. (2019, April 10). High-throughput screening (HTS). BMG LABTECH. Retrieved from [Link]
-
Sportsman, J. R., et al. (2004). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved from [Link]
-
Technavio. (2023, November 14). Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. Retrieved from [Link]
-
Vasta, J. D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Retrieved from [Link]
-
Waring, M. J. (2017, November 13). Analysis of HTS data. Cambridge MedChem Consulting. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Thermal shift assay. Retrieved from [Link]
-
Williams, J. A., et al. (2011). The Use of AlphaScreen Technology in HTS: Current Status. PMC. Retrieved from [Link]
-
Wilson, A. J., & Schultz, P. G. (2008). Development of the High Throughput Screening Assay for Identification of Agonists of an Orphan Nuclear Receptor. PubMed. Retrieved from [Link]
-
Zhang, J. H., et al. (2004). High-Throughput Screening Assay for the Identification of Compounds Regulating Self-Renewal and Differentiation in Human Embryonic Stem Cells. ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2014). High throughput screening for compounds to the orphan nuclear receptor NR2F6. PubMed. Retrieved from [Link]
-
BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
-
Wikipedia. (2023, October 27). Thermal shift assay. Retrieved from [Link]
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The Strategic Role of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene in Modern Organometallic Catalysis: Application Notes and Protocols
Introduction: A Ligand Designed for Precision and Reactivity
In the landscape of organometallic chemistry and catalysis, the rational design of ligands is paramount to achieving high efficiency, selectivity, and broad substrate scope. 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene emerges as a sophisticated ligand scaffold, meticulously designed to influence the electronic and steric environment of a metal center. Its unique trifunctional architecture—comprising a reactive arylbromide, an electronically influential ortho-fluoro substituent, and a sterically significant and potentially coordinating piperidinomethyl group—makes it a compelling candidate for advanced catalytic systems, particularly in palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth exploration of this ligand, from its synthesis to its application in a representative catalytic transformation. The protocols herein are designed for researchers and professionals in synthetic chemistry and drug development, offering not just procedural steps but also the underlying scientific rationale for key experimental choices.
PART 1: Synthesis of this compound
The synthesis of the title ligand is a multi-step process that can be reliably executed from commercially available starting materials. The following protocol outlines a robust pathway involving the synthesis of a key intermediate, 1-bromo-3-fluoro-2-methylbenzene, followed by benzylic bromination and nucleophilic substitution with piperidine.
Protocol 1.1: Synthesis of 1-Bromo-3-fluoro-2-methylbenzene
This intermediate can be prepared from 3-fluoro-2-methylaniline via a Sandmeyer-type reaction. This classic transformation allows for the conversion of an aniline to an aryl bromide.
Materials:
-
3-Fluoro-2-methylaniline
-
Hydrobromic acid (48% aq.)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (2 M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: In a flask cooled to 0-5 °C in an ice-salt bath, add 3-fluoro-2-methylaniline (1.0 equiv). Slowly add 48% hydrobromic acid (3.0 equiv) with stirring.
-
Dissolve sodium nitrite (1.1 equiv) in a minimal amount of cold water and add it dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.2 equiv) in 48% hydrobromic acid (2.0 equiv) with gentle heating, then cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: Cool the reaction mixture and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 2 M NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 1-bromo-3-fluoro-2-methylbenzene as a colorless to pale yellow liquid.
Protocol 1.2: Synthesis of this compound
This final step involves a radical-initiated benzylic bromination followed by substitution with piperidine.
Materials:
-
1-Bromo-3-fluoro-2-methylbenzene (from Protocol 1.1)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Piperidine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Benzylic Bromination: To a solution of 1-bromo-3-fluoro-2-methylbenzene (1.0 equiv) in CCl₄, add NBS (1.1 equiv) and a catalytic amount of AIBN (0.05 equiv).
-
Reflux the mixture under inert atmosphere, monitoring the reaction by TLC or GC-MS until the starting material is consumed. The progress can often be visually tracked as the denser NBS is consumed and succinimide floats to the surface.
-
Cool the reaction mixture and filter off the succinimide. Wash the solid with a small amount of cold CCl₄.
-
Concentrate the filtrate under reduced pressure to obtain crude 1-bromo-3-(bromomethyl)-2-fluorobenzene. This intermediate is often used directly in the next step without further purification due to its lachrymatory nature.
-
Nucleophilic Substitution: Dissolve the crude benzyl bromide in dichloromethane (DCM). In a separate flask, dissolve piperidine (1.2 equiv) and triethylamine (1.5 equiv) in DCM.
-
Cool the piperidine solution in an ice bath and add the benzyl bromide solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound.
PART 2: Application in Palladium-Catalyzed Buchwald-Hartwig Amination
The structural features of this compound make it an intriguing ligand, but it can also serve as a substrate in cross-coupling reactions. The aryl bromide moiety is a prime handle for transformations like the Buchwald-Hartwig amination, a powerful method for forming C-N bonds. In a hypothetical scenario where this compound is used as a building block, the following protocol details its coupling with a primary amine. The ortho-fluoro and piperidinomethyl groups can influence the reaction's outcome and provide a basis for further molecular elaboration.
Expert Insights: The Role of the Ligand's Structural Features
-
Aryl Bromide: This is the primary reactive site for oxidative addition to the Pd(0) catalyst, initiating the catalytic cycle. Its reactivity is generally intermediate between aryl iodides and chlorides.
-
Ortho-Fluoro Substituent: The high electronegativity of fluorine can influence the electronic properties of the aromatic ring, potentially accelerating the rate-determining oxidative addition step.[1] Furthermore, ortho-fluoro groups are known to promote C-H activation at the adjacent position, a property that could be exploited in other catalytic systems.[2]
-
Piperidinomethyl Group: This bulky substituent provides significant steric hindrance around the reaction center. While it does not directly participate electronically, it can influence the stability of intermediates and the rate of reductive elimination. In other contexts, the nitrogen atom of the piperidine could potentially act as a directing group or an internal ligand, though in this specific amination protocol, its primary role is as a molecular scaffold component.
Protocol 2.1: Buchwald-Hartwig Amination of this compound with Aniline
This protocol describes a representative palladium-catalyzed amination reaction. The choice of catalyst, ligand, and base is critical for achieving high yields in such transformations.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (e.g., in a glovebox).
-
Add this compound and anhydrous toluene.
-
Add aniline via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Work-up and Purification: Cool the reaction mixture to room temperature and quench by adding saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl amine product.
PART 3: Data Presentation and Visualization
Table 1: Summary of Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Value/Condition | Rationale |
| Aryl Halide | This compound | Substrate with reactive C-Br bond and unique electronic/steric features. |
| Amine | Aniline | Representative primary aromatic amine coupling partner. |
| Palladium Precursor | Pd₂(dba)₃ | Common and effective Pd(0) source for cross-coupling. |
| Ligand | XPhos | A bulky, electron-rich biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination.[4] |
| Base | Sodium tert-butoxide | Strong, non-nucleophilic base essential for deprotonating the amine-Pd complex.[3] |
| Solvent | Toluene | Anhydrous, high-boiling, non-polar aprotic solvent suitable for this reaction. |
| Temperature | 100 °C | Provides sufficient thermal energy to overcome activation barriers in the catalytic cycle. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Diagrams
Caption: Workflow for the synthesis of the target ligand.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Crust, E. J., Munslow, I. J., & Scott, P. (2005). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Journal of Organometallic Chemistry, 690(14), 3373-3382. Sourced from a protocol on ChemSpider which references this primary article.
- Clot, E., & Eisenstein, O. (2004). Agostic Interactions in d0 Metal Alkyl Complexes. In Accounts of Chemical Research, 37(10), 789-796. While not directly cited, this provides background on C-H activation concepts relevant to the ortho-fluoro effect discussion. A more direct review on ortho-fluorine directed C-H functionalization would be ideal but was not found in the initial searches.
-
Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]
-
Pike, S. D., Crimmin, M. R., & Chaplin, A. B. (2017). Organometallic chemistry using partially fluorinated benzenes. Chemical Communications, 53(26), 3615-3633. [Link]
- Hossain, M. L., & Islam, M. S. (2012). Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 443-449. Retrieved from a relevant article discussing synthesis of similar structures.
-
LibreTexts Chemistry. (2023). Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene
Welcome to the technical support resource for the purification of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, field-proven protocols, and answers to frequently encountered challenges. The unique structure of this molecule—a halogenated aromatic ring coupled with a basic piperidine moiety—presents specific purification hurdles that this guide will help you navigate effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and purification of this compound.
Q1: What are the primary challenges in purifying this specific compound?
The main difficulty arises from the basic tertiary amine of the piperidine group. Standard purification by flash chromatography on silica gel often leads to significant issues. Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[1] These acidic sites can interact strongly with the basic amine, causing:
-
Irreversible Adsorption: The compound may fail to elute from the column, resulting in very low or zero recovery.[2]
-
Peak Tailing: The compound elutes slowly and over a large volume of solvent, leading to broad peaks, poor separation from impurities, and excessively dilute fractions.[3]
-
Compound Degradation: The acidic environment of the silica can potentially degrade sensitive molecules.[4]
Q2: What are the likely impurities I should expect from the synthesis?
Impurities are highly dependent on the synthetic route. A common synthesis involves the reaction of a brominated electrophile with piperidine. Potential impurities include:
-
Unreacted Starting Materials: Such as 1-bromo-3-(bromomethyl)-2-fluorobenzene or 1-bromo-2-fluoro-3-methylbenzene. These are typically less polar than the desired product.
-
Reaction By-products: This can include products of elimination or over-alkylation, depending on the reaction conditions.
-
Residual Piperidine: A volatile and basic impurity that can sometimes be removed under high vacuum or with an acidic wash.
Q3: How can I best assess the purity of my fractions and the final product?
A combination of methods is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): Use TLC plates with a fluorescent indicator (UV254). To counter the issues seen on silica columns, it is crucial to pre-treat your TLC developing chamber or eluent. Add 0.5-1% triethylamine (TEA) to your hexane/ethyl acetate or DCM/methanol solvent system to neutralize the silica and get a reliable Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying impurities. Integrating key signals can provide a quantitative measure of purity against a known standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for detecting trace impurities and confirming the molecular weight of the desired product.
Part 2: General Purification Strategy & Workflow
A multi-step approach is often the most effective strategy. An initial, bulk purification via acid-base extraction can remove non-basic impurities, followed by a high-resolution technique like column chromatography or recrystallization for final polishing.
Caption: General purification workflow for this compound.
Protocol 1: Initial Cleanup via Acid-Base Extraction
This technique leverages the basicity of the piperidine group to separate it from neutral or acidic organic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently. The target compound will react with the acid to form a water-soluble ammonium salt (R₃NH⁺Cl⁻) and move into the aqueous layer.
-
Phase Separation: Allow the layers to separate. Drain the aqueous layer into a clean flask. The organic layer, containing non-basic impurities, can be discarded (after ensuring no product remains).
-
Basification: Cool the collected aqueous layer in an ice bath and slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10. This neutralizes the ammonium salt, regenerating the free amine which will precipitate or form an oily layer.
-
Re-extraction: Extract the free amine back into an organic solvent (DCM or EtOAc) by performing two to three extractions.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.
Part 3: Troubleshooting Guide for Column Chromatography
Even after an acid-base extraction, chromatography is often necessary to remove closely related impurities.
Symptom 1: My compound is streaking badly on a standard silica gel TLC plate and my column recovery is very low.
-
Causality: This is the classic sign of strong acid-base interaction between your basic compound and acidic silica gel. The compound is either sticking irreversibly or moving very slowly and non-uniformly down the stationary phase.[1][3]
-
Solution A: Add a Basic Modifier to the Mobile Phase. This is the most common and accessible solution. By adding a small amount of a competing amine like triethylamine (TEA) or pyridine to the eluent, you neutralize the acidic silanol sites on the silica surface, allowing your compound to elute cleanly.[1][2]
Detailed Protocol (Silica Gel with TEA):
-
Prepare Eluent: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol) and add 0.5% to 1% (v/v) of triethylamine.
-
Equilibrate Column: When packing the column, use this TEA-modified eluent. Before loading your sample, flush the packed column with at least 2-3 column volumes of the same eluent to ensure it is fully equilibrated and neutralized.
-
Load and Elute: Dissolve your sample in a minimum amount of the mobile phase and load it onto the column. Elute as normal, collecting fractions.
-
Post-Purification: Be aware that TEA is high-boiling and may need to be removed from your final product by co-evaporation with a solvent like toluene under reduced pressure.
-
-
Solution B: Use an Alternative Stationary Phase. If TEA is incompatible with your compound or the next reaction step, using a different stationary phase is an excellent alternative.[1][3]
Stationary Phase Mechanism & Use Case Advantages Disadvantages Silica Gel + TEA Acidic sites are neutralized by TEA in the mobile phase.[3] Inexpensive, readily available. TEA can be difficult to remove; may not work for very strong bases. Amine-Functionalized Silica Silica surface is covalently bonded with aminopropyl groups, creating a basic environment.[1] Excellent peak shape, no need for mobile phase additives, simplified solvent removal.[1] More expensive than plain silica. Basic Alumina Aluminum oxide is basic and suitable for purifying basic compounds. No need for additives. Can sometimes be more reactive than silica, potentially catalyzing degradation. Reversed-Phase Silica (C18) Separation is based on hydrophobicity. An alkaline mobile phase (e.g., with ammonium hydroxide) keeps the amine in its neutral, more retentive form.[3] Very effective for polar amines. Requires aqueous mobile phases; more expensive.
Symptom 2: My product is co-eluting with an impurity.
-
Causality: The impurity has a polarity very similar to your desired product, resulting in poor separation (low selectivity).
-
Solutions:
-
Optimize Solvent System: Switch to a different solvent system with different selectivities. For example, if you are using Hexane/EtOAc, try a system with DCM/Methanol or Toluene/Acetone.
-
Shallow Gradient: If using gradient elution, make the gradient much shallower around the elution point of your compound. A slow, gradual increase in the polar solvent can often resolve closely-eluting spots.
-
Change Stationary Phase: As mentioned above, switching from silica to amine-functionalized silica or reversed-phase can alter the elution order and improve separation.
-
Symptom 3: The compound appears to be decomposing on the column.
-
Causality: The compound is unstable in the acidic environment of standard silica gel. This can be confirmed by spotting the compound on a TLC plate, letting it sit for 30 minutes, and then developing it to see if new spots have appeared.[4]
-
Solutions:
-
Deactivate the Silica: Use one of the methods from Symptom 1 (TEA or an alternative phase) to create a less harsh environment.
-
Minimize Residence Time: Run the column faster. While this may slightly reduce resolution, it minimizes the time the compound is in contact with the stationary phase. Use a wider diameter column and a higher flow rate.[5]
-
Part 4: Final Purification via Recrystallization
If your compound is a solid after chromatography or the initial acid-base extraction, recrystallization is an excellent method for achieving high purity.
Q: When is recrystallization a suitable final purification step?
A: Recrystallization is ideal when your product is a solid with at least ~90% purity. It is highly effective at removing small amounts of impurities that have different solubility profiles. It is generally less effective for removing large quantities of impurities or for purifying oils.
Protocol 2: Screening for a Recrystallization Solvent System
The key is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.
Step-by-Step Screening Methodology:
-
Place a small amount of your compound (~10-20 mg) into several different test tubes.
-
Add a few drops of a test solvent to each tube at room temperature. Observe the solubility.
-
If the compound is insoluble, gently heat the tube. If it dissolves when hot, it's a good candidate.
-
Allow the hot solution to cool slowly to room temperature and then in an ice bath. If pure crystals form, you have found a suitable solvent.
-
If the compound is too soluble in one solvent and insoluble in another, a two-solvent system (e.g., Ethanol/Water, Toluene/Hexane) can be effective. Dissolve the compound in a minimum of the "good" hot solvent, then slowly add the "poor" solvent until the solution becomes cloudy. Re-heat to clarify and then cool slowly.
| Suggested Solvents & Systems for Screening |
| Single Solvents |
| Isopropanol |
| Ethanol |
| Acetonitrile |
| Toluene |
| Two-Solvent Systems |
| Toluene / Hexanes |
| Ethyl Acetate / Hexanes |
| Dichloromethane / Hexanes |
| Ethanol / Water |
References
-
How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. Available at: [Link]
-
Is there an easy way to purify organic amines?. (2023). Biotage. Available at: [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion. (2022). YouTube. Available at: [Link]
- Process for the purification of aromatic amines. (2013). Google Patents.
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]
Sources
Technical Support Center: Synthesis of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene
Welcome to the technical support guide for the synthesis of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene (CAS 1355246-98-8).[1] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side-product formation during this two-step synthetic sequence. Here, we provide in-depth, field-proven insights based on established chemical principles to ensure the integrity and success of your experiments.
The synthesis of this valuable intermediate typically proceeds in two key stages:
-
Radical Benzylic Bromination: The selective bromination of the methyl group on a 3-bromo-2-fluorotoluene precursor to yield 3-bromo-2-fluorobenzyl bromide.
-
Nucleophilic Substitution: The N-alkylation of piperidine with the synthesized benzyl bromide.
This guide is structured into a Troubleshooting section for immediate problem-solving and a comprehensive FAQ section for a deeper understanding of the reaction mechanics.
Visualizing the Synthetic Pathway & Side-Reactions
To better understand the process, let's visualize the intended reaction and the potential deviations that can lead to impurities.
Caption: Overall workflow for the synthesis and key side-product formation pathways.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental observations and provides actionable solutions.
Question 1: After the benzylic bromination (Step 1), my crude NMR/GC-MS shows multiple products, including a peak with a mass corresponding to a dibrominated species. What went wrong?
Probable Cause: You are likely observing a mixture of mono- and di-brominated products, alongside potential ring bromination isomers. This is a common issue in radical benzylic brominations and stems from a loss of selectivity.
-
Over-bromination (Dibromination): The primary cause is the reaction of the desired product, 3-bromo-2-fluorobenzyl bromide, with another equivalent of the bromine radical. This is favored by an excess of the brominating agent (like N-Bromosuccinimide - NBS) or prolonged reaction times.[2][3]
-
Ring Bromination: Although benzylic C-H bonds are weaker and more susceptible to radical abstraction, competing electrophilic aromatic substitution on the electron-rich ring can occur if conditions favor ionic pathways (e.g., presence of acid, polar solvents, or lack of a radical initiator).[4]
Solutions & Protocol:
-
Control Stoichiometry: Use NBS in a precise 1.0 to 1.1 molar equivalence relative to the starting toluene. An excess should be avoided.
-
Ensure Radical Conditions: The reaction must proceed via a radical mechanism. Use a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) at an appropriate temperature, or irradiate the mixture with a UV or high-intensity visible light lamp.[5][6]
-
Solvent Choice: Employ non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane, which favor radical pathways.[2]
-
Monitor the Reaction: Track the reaction's progress using TLC or GC. Stop the reaction as soon as the starting material is consumed to prevent the product from reacting further.
Protocol: Selective Monobromination of 3-Bromo-2-fluorotoluene
-
To a solution of 3-bromo-2-fluorotoluene (1.0 eq.) in anhydrous CCl₄ (0.2-0.5 M), add N-bromosuccinimide (1.05 eq.).
-
Add a catalytic amount of AIBN (0.02 eq.).
-
Heat the mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (N₂ or Ar).[5]
-
Monitor the reaction every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with a sodium thiosulfate solution to quench any remaining bromine, then with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be used immediately in the next step due to its lability.
Question 2: My N-alkylation (Step 2) yield is low, and I've isolated 3-bromo-2-fluorobenzyl alcohol as the major side-product. How do I prevent this?
Probable Cause: The formation of 3-bromo-2-fluorobenzyl alcohol is a classic sign of hydrolysis. Benzyl bromides are reactive alkylating agents that are also susceptible to nucleophilic attack by water (Sₙ1 or Sₙ2 hydrolysis).[7] This occurs when moisture is present in your reagents or solvent.
Solutions:
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous grade solvents. Solvents like acetonitrile or DMF should be obtained from a sealed bottle or dried over molecular sieves.[8]
-
Dry Reagents: Ensure the piperidine is dry. If using a solid base like potassium carbonate (K₂CO₃), ensure it is finely powdered and dried in an oven prior to use.[9]
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent atmospheric moisture from entering the reaction vessel.
Question 3: During workup of the N-alkylation, I'm having trouble separating my product. I see a highly polar spot on TLC that doesn't move from the baseline.
Probable Cause: This is characteristic of a quaternary ammonium salt. It forms when the desired tertiary amine product, this compound, acts as a nucleophile and reacts with another molecule of the 3-bromo-2-fluorobenzyl bromide. This is more likely to happen if the benzyl bromide is used in excess or if it is added too quickly.[9]
Solutions:
-
Control Stoichiometry: Use a slight excess of piperidine (1.1 to 1.5 equivalents) to ensure the benzyl bromide is the limiting reagent.
-
Slow Addition: Add the benzyl bromide solution dropwise to the stirred solution of piperidine and base over 30-60 minutes. This maintains a high concentration of the more nucleophilic piperidine relative to the product, favoring the desired reaction.[9]
Frequently Asked Questions (FAQs)
Q: What is the role of the base in the N-alkylation step?
A: The N-alkylation of piperidine with a benzyl bromide produces one equivalent of hydrobromic acid (HBr). This acid will protonate the basic nitrogen atoms of both piperidine and the tertiary amine product, rendering them non-nucleophilic and halting the reaction. A base, such as K₂CO₃, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA), is added to neutralize this acid as it forms, allowing the reaction to proceed to completion.[8][10]
Q: How can I best purify the final product?
A: A combination of extraction and column chromatography is typically most effective.
-
Acid-Base Extraction: After the reaction, perform a liquid-liquid extraction. Your desired product is a basic tertiary amine. You can wash the organic layer with dilute acid (e.g., 1M HCl) to protonate and extract your amine product into the aqueous layer, leaving non-basic impurities (like unreacted benzyl bromide or the benzyl alcohol side-product) in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your purified product back into an organic solvent like dichloromethane or ethyl acetate.
-
Column Chromatography: For removing trace impurities or separating products with similar basicity, silica gel column chromatography is the standard method. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is often effective.
Q: Can I use a different brominating agent instead of NBS?
A: While NBS is the most common and generally preferred reagent for selective benzylic bromination due to its ability to maintain a low, steady concentration of bromine radicals, other reagents exist.[3] Using molecular bromine (Br₂) directly often requires UV light to promote the radical pathway; otherwise, it can lead to electrophilic addition to the aromatic ring, especially if any Lewis acid catalysts are present.[11][12] Alternative methods using reagents like boron tribromide have also been developed but may have different selectivity profiles.[2][13] For most applications, NBS provides the best balance of reactivity and selectivity.
Summary of Potential Side-Products
| Side-Product Name | Step of Formation | Molecular Formula | Molecular Weight ( g/mol ) | Common Cause |
| 3-Bromo-1-(dibromomethyl)-2-fluorobenzene | 1. Bromination | C₇H₄Br₃F | 346.82 | Excess brominating agent |
| Ring Bromination Isomers | 1. Bromination | C₇H₅Br₂F | 267.92 | Ionic/acidic conditions |
| 3-Bromo-2-fluorobenzyl alcohol | 2. N-Alkylation | C₇H₆BrFO | 205.03 | Presence of water |
| Quaternary Ammonium Salt | 2. N-Alkylation | C₂₁H₂₄Br₂F₂N⁺ | 504.23 | Excess benzyl bromide |
References
- Guidechem. (n.d.). How to Prepare 3-Fluorobenzyl Bromide?
- ChemicalBook. (n.d.). 4-Bromo-2-fluorobenzyl bromide synthesis.
- ChemicalBook. (n.d.). 3-Fluorobenzyl bromide synthesis.
- SynHet. (n.d.). This compound.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
- ECHEMI. (n.d.). N-alkylation of piperidine with substituted benzyl chloride.
- Thermo Fisher Scientific. (n.d.). 3-Bromo-2-fluorobenzyl bromide, 97%.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
- Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorobenzyl bromide 98%.
- Begum, N., et al. (n.d.).
- Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons.
- Google Patents. (n.d.). EP1057801A2 - Process for benzylic bromination.
- Ask This Paper. (2010). Benzylic-bromination-of-toluene-derivatives-with-boron-tribromide.
- Chemistry Steps. (n.d.). Benzylic Bromination.
- National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
- ChemicalBook. (n.d.). 1-bromo-3-fluoro-4-iodo-2-methyl-benzene synthesis.
- National Institutes of Health. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
- MDPI. (n.d.). Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit.
- ResearchGate. (2009). Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC.
- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
- National Institutes of Health. (n.d.). 3-(3-Bromo-2-fluoro-phenyl)piperidine-2,6-dione.
- Pearson. (n.d.). Side-Chain Halogenation: Videos & Practice Problems.
- Semantic Scholar. (2010). Benzylic Bromination of Toluene Derivatives with Boron Tribromide.
- Google Patents. (n.d.). US5847241A - Process for the preparation of p-bromofluorobenzene.
- National Institutes of Health. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
- Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism.
- YouTube. (2022). Give the product of bromination of toluene.
- YouTube. (2020). Below are shown structures of four possible bromination products of toluene. Indicate the product or.
Sources
- 1. This compound [synhet.com]
- 2. Benzylic Bromination of Toluene Derivatives with Boron Tribromide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. 4-Bromo-2-fluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. Benzylic Bromination of Toluene Derivatives with Boron Tribromide | Semantic Scholar [semanticscholar.org]
Stability studies of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene under different conditions
Technical Support Center: Stability of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability profile. As there is limited specific literature on this exact molecule, this guide synthesizes principles of chemical stability, forced degradation, and expert knowledge of related structures to provide practical, actionable advice for your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experimental work with this compound.
Question: I'm observing a loss of my main compound peak and the appearance of a new, more polar peak in my reverse-phase HPLC analysis after storing the sample in an acidic mobile phase. What could be happening?
Answer: This observation is likely due to the degradation of the piperidinomethyl group under acidic conditions. The nitrogen atom in the piperidine ring is basic and will be protonated in an acidic environment. This can make the benzylic C-N bond susceptible to cleavage, a common degradation pathway for compounds with similar structures. The likely degradation product would be 3-bromo-2-fluorobenzyl alcohol or a related derivative, which would be more polar and thus have a shorter retention time on a reverse-phase column.
To confirm this, you can perform a forced degradation study by incubating a solution of your compound in a dilute acid (e.g., 0.1 M HCl) and analyzing the sample at various time points. You can then use LC-MS to identify the mass of the new peak and see if it corresponds to the expected degradation product.
Question: My compound seems to be degrading when exposed to light in the laboratory. What is the likely cause and how can I prevent it?
Answer: Aromatic bromides can be susceptible to photolytic cleavage. The energy from UV or even ambient light can be sufficient to break the C-Br bond, leading to the formation of a radical species. This can initiate a cascade of reactions, resulting in various degradation products.
To mitigate this, you should handle the compound and its solutions in amber vials or under low-light conditions. For long-term storage, ensure the material is protected from light. A photostability study, as outlined in the ICH Q1B guideline, would help you understand the extent of this degradation and whether a light-protective packaging is necessary for your final product.
Question: I've noticed a decrease in the purity of my compound after dissolving it in a solvent that was not freshly distilled. What could be the cause?
Answer: Solvents that are not fresh or of high purity can contain peroxides, which are oxidizing agents. The piperidine ring, and specifically the nitrogen atom and adjacent carbons, can be susceptible to oxidation. This could lead to the formation of N-oxides or other oxidation products.
To troubleshoot this, you should use freshly opened, high-purity solvents. You can also perform a forced degradation study with a mild oxidizing agent like hydrogen peroxide to see if you can reproduce the degradation products you are observing. If so, it is crucial to use peroxide-free solvents in your future experiments.
Question: I am seeing multiple small impurity peaks after heating a solution of my compound. What are the potential thermal degradation pathways?
Answer: Thermal stress can induce several degradation pathways. For this compound, potential thermal degradation could involve the cleavage of the C-N bond of the piperidinomethyl side chain, or potentially reactions involving the piperidine ring itself, such as ring-opening or elimination reactions. The presence of the bromine and fluorine atoms on the benzene ring generally imparts thermal stability to the aromatic core, but the side chain is more likely to be the point of degradation.
A systematic thermal stress study, where the compound is heated at different temperatures in both solid and solution states, will help to identify the primary degradation products and the temperature at which significant degradation begins.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound?
A1: Based on its chemical structure, the most probable degradation pathways include:
-
Hydrolysis: Cleavage of the benzylic C-N bond, particularly under acidic conditions, to form 3-bromo-2-fluorobenzyl alcohol and piperidine.
-
Oxidation: Oxidation of the piperidine ring, potentially at the nitrogen atom to form an N-oxide, or at the carbon atoms adjacent to the nitrogen.
-
Photolysis: Cleavage of the C-Br bond upon exposure to light, leading to debromination and potentially subsequent radical-mediated reactions.
-
Thermal Degradation: Primarily involving the piperidinomethyl side chain, as it is generally less stable than the substituted aromatic ring.
A conceptual overview of these potential pathways is presented below.
Caption: Potential degradation pathways for this compound.
Q2: How can I develop a stability-indicating analytical method for this compound?
A2: A stability-indicating method is one that can separate the parent compound from its degradation products.[1][2][3] To develop such a method, you will need to perform forced degradation studies to generate the potential degradation products.[4][5] The typical workflow is as follows:
-
Develop an initial HPLC method (e.g., reverse-phase with a C18 column) that gives a sharp, symmetrical peak for the parent compound.
-
Subject the compound to forced degradation conditions (acid, base, oxidation, heat, and light).
-
Analyze the stressed samples using your initial HPLC method.
-
If any degradation products are not fully resolved from the parent peak or from each other, optimize the HPLC method (e.g., change the mobile phase composition, gradient, column chemistry, or temperature) until baseline separation is achieved.
-
The final method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, accuracy, precision, and linearity.
Sources
Technical Support Center: Optimization and Troubleshooting for the Cross-Coupling of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene
Welcome to the dedicated technical support guide for navigating the complexities of cross-coupling reactions with 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to empower you to overcome common experimental hurdles and optimize your reaction conditions for this challenging substrate.
The unique structural features of this compound—a sterically hindered aryl bromide with an ortho-fluoro substituent and a basic piperidinomethyl group—present a distinct set of challenges in palladium-catalyzed cross-coupling reactions. This guide will provide not only procedural recommendations but also the underlying scientific rationale to inform your experimental design and troubleshooting efforts.
I. Understanding the Substrate: Key Challenges
Before delving into troubleshooting, it's crucial to recognize the inherent properties of this compound that influence its reactivity:
-
Steric Hindrance: The piperidinomethyl group at the C3 position, ortho to the bromine, creates significant steric bulk around the reaction center. This can impede the oxidative addition of the aryl bromide to the palladium catalyst, a critical step in the catalytic cycle.
-
Electronic Effects of the Fluoro Group: The ortho-fluoro substituent is strongly electron-withdrawing, which can influence the electronics of the C-Br bond and the subsequent steps in the catalytic cycle.
-
Coordinating Piperidinomethyl Group: The basic nitrogen of the piperidine ring can act as a ligand, coordinating to the palladium catalyst.[1][2] This can lead to catalyst inhibition or the formation of off-cycle, inactive palladium species, resulting in low or no product yield.[1][2]
II. Troubleshooting Guide: A Symptom-Based Approach
This section is organized by common experimental observations to help you quickly diagnose and resolve issues.
Symptom 1: Low to No Product Formation
This is the most frequent issue encountered. A systematic approach is essential to pinpoint the root cause.
Question: My reaction shows little to no conversion of the starting material. What are the likely causes and how can I address them?
Answer: Low or no conversion with this substrate often points to issues with the catalytic cycle's initiation or propagation. Here’s a breakdown of potential causes and solutions:
-
Catalyst Inhibition by the Piperidinomethyl Group: The lone pair on the piperidine nitrogen can "poison" the palladium catalyst.[1][2]
-
Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, disfavoring coordination of the piperidinomethyl group, and promote the desired catalytic cycle.[2] Recommended ligands include Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2]
-
Solution 2: Use of a Protecting Group: While not always necessary, protecting the piperidine nitrogen can be a robust solution.[2] The tert-Butoxycarbonyl (Boc) group is a common choice as it is stable under many cross-coupling conditions and can be readily removed.[3]
-
Solution 3: Increased Catalyst Loading: As a last resort, a modest increase in the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial catalyst inhibition.[1]
-
-
Inefficient Oxidative Addition: The steric hindrance and electronic nature of the substrate can make the oxidative addition of the C-Br bond to the Pd(0) center sluggish.
-
Solution: Choice of Palladium Precatalyst: Instead of traditional sources like Pd(PPh₃)₄, consider using more active precatalysts such as Pd₂(dba)₃ in combination with a suitable ligand, or palladacycles (e.g., Buchwald precatalysts).[2] These can generate the active Pd(0) species more efficiently.
-
-
Suboptimal Base Selection: The choice of base is critical and can influence both the transmetalation step and the stability of the catalyst.
Symptom 2: Significant Formation of Side Products
The appearance of unexpected products in your reaction mixture can provide clues about competing reaction pathways.
Question: I am observing significant amounts of hydrodehalogenation (replacement of Br with H) and/or homocoupling of my coupling partner. What is causing this?
Answer: These side reactions are common in palladium-catalyzed cross-couplings and often indicate issues with the relative rates of the desired catalytic steps versus undesired pathways.
-
Hydrodehalogenation:
-
Cause: This side reaction can occur if the reductive elimination step is slow, allowing for competing pathways like β-hydride elimination (if applicable to the coupling partner) or reaction with trace water or other proton sources.
-
Solution 1: Optimize the Ligand: A well-chosen ligand can accelerate the reductive elimination step. Experiment with different bulky, electron-rich phosphine ligands.
-
Solution 2: Rigorously Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dried. Use freshly distilled solvents and dry the base before use.
-
-
Homocoupling (e.g., of boronic acid in Suzuki coupling):
-
Cause: This side reaction is often promoted by the presence of oxygen, which can lead to the oxidative homocoupling of the organometallic reagent.[2] It can also occur if the transmetalation step is slow.
-
Solution 1: Thorough Degassing: Ensure the reaction mixture is thoroughly degassed before the addition of the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[2]
-
Solution 2: Optimize Base and Solvent: The choice of base and solvent can influence the rate of transmetalation. A screen of different conditions may be necessary.
-
III. Frequently Asked Questions (FAQs)
Q1: For a Suzuki-Miyaura coupling, what are the best starting conditions to try with this compound?
A1: A good starting point would be to use a robust catalyst system known to be effective for challenging substrates. See the table below for a recommended starting protocol.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Efficiently generates the active Pd(0) species. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligand to promote oxidative addition and prevent catalyst inhibition.[2] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Effective and generally compatible with a wide range of functional groups. |
| Solvent | Toluene/H₂O or Dioxane/H₂O (e.g., 10:1 v/v) | Common solvent systems for Suzuki couplings. |
| Temperature | 80-110 °C | Higher temperatures are often required for sterically hindered substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and homocoupling.[2] |
Q2: I am attempting a Buchwald-Hartwig amination. What specific considerations should I have for this substrate?
A2: The Buchwald-Hartwig amination is highly sensitive to catalyst inhibition by the piperidinomethyl group.[1][2] Without protection, the choice of ligand is paramount. Consider using a highly active and sterically demanding ligand from the Buchwald or Hartwig portfolio. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically necessary.[1]
Q3: Is a Sonogashira coupling feasible with this substrate?
A3: Yes, a Sonogashira coupling should be feasible. The standard conditions involving a palladium catalyst, a copper(I) co-catalyst, and an amine base can be a good starting point.[5][6] However, be mindful that the piperidinomethyl group and the amine base can compete for coordination to the palladium and copper centers. If you observe low yields, consider copper-free Sonogashira conditions, which may require a more active palladium/ligand system.
IV. Experimental Protocols and Visualizations
General Protocol for a Suzuki-Miyaura Coupling Screening Reaction
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed solvent (e.g., toluene/water 10:1).
-
In a separate vial, under an inert atmosphere, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle and Troubleshooting Logic
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling of the title compound.
V. Concluding Remarks
The successful cross-coupling of this compound is an achievable goal with careful consideration of the substrate's unique properties. By anticipating and addressing the challenges of steric hindrance and potential catalyst inhibition, researchers can significantly improve reaction outcomes. A systematic approach to troubleshooting, beginning with the most likely causes of failure, will save valuable time and resources. This guide serves as a starting point, and further optimization may be necessary for specific coupling partners and reaction scales.
VI. References
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450-1460.
-
BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
-
BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
-
Wikipedia. (n.d.). Sonogashira coupling.
-
Ma, D., & Zhang, Y. (2002). CuI‐catalyzed coupling reaction of aryl halides with α‐amino acids and... Angewandte Chemie International Edition, 41(15), 2883-2885.
-
ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
-
Boc-Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
-
Denmark, S. E., & Smith, R. C. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Organic & Biomolecular Chemistry, 4(18), 3374-3386.
-
Daugulis, O., Roane, J., & Tran, L. D. (2015). Mono-N-protected amino acid ligands stabilize dimeric palladium(ii) complexes of importance to C–H functionalization. Chemical Science, 6(6), 3326-3331.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination.
-
Wikipedia. (n.d.). Suzuki reaction.
-
Ma, D., & Cai, Q. (2008). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. Accounts of chemical research, 41(11), 1450-1460.
-
Klapars, A., & Buchwald, S. L. (2002). Copper-catalyzed N-arylation of amines and amides. Journal of the American Chemical Society, 124(50), 14844-14845.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
Espinet, P., & Pérez-Temprano, M. H. (2014). Palladium mono-N-protected amino acid complexes: experimental validation of the ligand cooperation model in C–H activation. Chemical Science, 5(11), 4376-4381.
-
He, J., & Chen, G. (2019). Transient Directing Group Enabled Pd-catalyzed γ-C(sp3)–H Oxygenation of Alkyl Amines. Angewandte Chemie International Edition, 58(38), 13329-13333.
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
-
Dodd, D. S., & Wallace, D. J. (2021). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. The Journal of Organic Chemistry, 86(2), 1759-1772.
-
Lipshutz, B. H., Ghorai, S., & Moser, R. (2008). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Organic Letters, 10(15), 3299-3302.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
-
Crabtree, R. H. (2014). Homogeneous transition metal catalysis of the N-H bond. Chemical Reviews, 114(24), 12087-12105.
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
-
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
-
Royal Society of Chemistry. (2023). Palladium mono-N-protected amino acid complexes: experimental validation of the ligand cooperation model in C–H activation.
-
ResearchGate. (2025). Ligand and Solvent Selection in Challenging Catalytic Reactions.
-
University of Rochester. (n.d.). Cross-Coupling Chemistry.
-
Wiley Online Library. (2023). Catalytic Inhibition of Base-Mediated Reactivity by a Self-Assembled Metal-Ligand Host.
-
ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
-
National Institutes of Health. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
-
ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions.
-
National Institutes of Health. (2012). Controlling ligand substitution reactions of organometallic complexes: Tuning cancer cell cytotoxicity.
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
-
MDPI. (2019). Palladium Catalysts for Cross-Coupling Reaction.
-
National Academy of Sciences. (2017). Structural basis for ligand binding to an enzyme by a conformational selection pathway.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Troubleshooting guide for the synthesis of halogenated benzene derivatives
Welcome to the technical support center for the synthesis of halogenated benzene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these critical synthetic transformations. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, ensuring you can troubleshoot effectively and optimize your reactions.
Section 1: Electrophilic Aromatic Halogenation
Electrophilic aromatic halogenation is a cornerstone for the direct installation of halogens onto an aromatic ring. However, issues with reactivity, selectivity, and unwanted side reactions are common. This section addresses the most frequent challenges.
FAQ 1: My halogenation reaction is sluggish or not proceeding at all. What are the likely causes and how can I fix it?
Answer:
A stalled or slow electrophilic halogenation reaction typically points to insufficient electrophilicity of the halogenating agent or a deactivated aromatic substrate.
Causality: Benzene's aromaticity presents a significant energy barrier to reaction. Unlike alkenes, the pi-electron cloud is highly stabilized and requires a potent electrophile to disrupt it.[1] For less reactive halogens like bromine and chlorine, a Lewis acid catalyst is essential to increase their electrophilic character.[2][3] Iodine is even less reactive and requires an oxidizing agent to generate a suitable electrophile.[4]
Troubleshooting Steps:
-
Catalyst Integrity: Lewis acid catalysts such as AlCl₃ and FeCl₃ are highly hygroscopic. Exposure to atmospheric moisture will deactivate them.[5]
-
Solution: Use freshly opened or properly stored Lewis acids. Consider generating the catalyst in situ. For instance, adding iron filings to bromine will generate FeBr₃.[2]
-
-
Substrate Reactivity: If your benzene ring is substituted with one or more electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the ring is deactivated, making it less nucleophilic and slowing the reaction.
-
Solution: For deactivated arenes, you may need to switch to a more potent halogenating system or increase the reaction temperature. For iodination of deactivated rings, systems like I₂/HIO₃/H₂SO₄ can be effective.[5]
-
-
Iodination Specifics: Molecular iodine (I₂) is generally not electrophilic enough to iodinate even activated benzene rings.
-
Solution: Employ an oxidizing agent to generate a more powerful electrophile, such as I⁺. Common and effective reagents include nitric acid or a mixture of iodine and potassium iodate in concentrated sulfuric acid.[5]
-
Diagram 1: Activation of Halogen by a Lewis Acid
Sources
Technical Support Center: Purification of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene
An in-depth technical guide for researchers, scientists, and drug development professionals.
This guide provides comprehensive troubleshooting advice and detailed protocols for the purification of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene (IUPAC Name: 1-[(3-Bromo-2-fluorophenyl)methyl]piperidine). We will explore the origins of common impurities and present field-proven methodologies to achieve high purity essential for downstream applications in pharmaceutical and chemical research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The impurity profile of your final compound is heavily influenced by the synthetic route, quality of starting materials, and reaction conditions.[1][2] Impurities typically fall into three categories:
-
Starting Material-Related Impurities: Unreacted starting materials are a primary source of contamination. The most common precursors are 1-bromo-3-(bromomethyl)-2-fluorobenzene and piperidine. Positional isomers of the bromofluorobenzene starting material, such as 1-bromo-2-fluoro-4-(bromomethyl)benzene, can also lead to isomeric impurities that are difficult to separate.[3][4]
-
Process-Related Impurities (Side-Products): These are formed during the synthesis. Given the likely synthetic pathway (nucleophilic substitution), potential side-products include:
-
Quaternary Ammonium Salt: Over-alkylation of the product by the starting halide can form a quaternary salt, which is typically highly polar.
-
Oxidation Products: The piperidine moiety can be susceptible to oxidation, leading to colored impurities and a slight yellow or brown tint in the final product.[5]
-
Elimination Byproducts: If the reaction is run at elevated temperatures or with a sterically hindered base, elimination reactions can compete with substitution.
-
-
Residual Solvents and Reagents: Solvents used in the reaction (e.g., THF, DMF, Acetonitrile) and workup (e.g., Dichloromethane, Ethyl Acetate), as well as residual base (e.g., Triethylamine, Potassium Carbonate), can remain in the final product.
Troubleshooting and Purification Guides
Q2: My crude product is a persistent oil or gum and fails to crystallize. How can I purify it?
This is a common issue with many amine-containing compounds. The presence of impurities disrupts the crystal lattice formation. The recommended approach is to use chromatography, often preceded by a liquid-liquid extraction to remove highly polar or non-polar contaminants.
Core Strategy: Acid-Base Liquid-Liquid Extraction
The basic piperidine nitrogen is the key to an effective separation. By protonating it with acid, you can render the molecule water-soluble, allowing for separation from neutral organic impurities.[5][6]
-
Mechanism: Dissolve the crude oil in an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash this solution with an aqueous acid (e.g., 1M HCl). Your target compound will become protonated (forming a hydrochloride salt) and move into the aqueous layer. Neutral impurities, such as unreacted 1-bromo-3-(bromomethyl)-2-fluorobenzene, will remain in the organic layer. You can then discard the organic layer, basify the aqueous layer with a base (e.g., NaOH), and re-extract your purified free-base product back into an organic solvent.
Q3: My analysis (TLC, LCMS) shows impurities with very similar polarity to my product. What is the best chromatographic strategy?
Amines are notorious for causing "tailing" or "streaking" on silica gel columns due to strong interactions with the acidic silanol groups on the silica surface.[7] This can lead to poor separation from closely eluting impurities.
Core Strategy: Modified Normal-Phase Column Chromatography
To achieve a clean separation, you must mitigate the acidic nature of the silica gel.[8]
-
Use a Modified Eluent: Add a small amount of a basic modifier to your mobile phase. A common and effective choice is 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in your hexane/ethyl acetate or DCM/methanol eluent system.[9][10] The modifier competes with your product for the acidic sites on the silica, resulting in sharper peaks and better resolution.[7]
-
Consider Alternative Stationary Phases: If streaking persists, switch to a less acidic stationary phase.
| Parameter | Standard Silica | Silica with Et₃N/NH₄OH | Neutral Alumina |
| Interaction | Strong acid-base | Weakened interaction | Lewis acid/base |
| Peak Shape | Tailing/Streaking | Symmetrical | Often Symmetrical |
| Resolution | Often Poor | Good to Excellent | Good |
| Cost | Low | Low | Moderate |
| Recommendation | Not recommended | First Choice | Good Alternative |
Q4: My final product has a yellow or brown tint. What is this, and can it be removed?
This discoloration is almost always due to minor oxidation of the amine functionality.[5] While often present in trace amounts, it can be aesthetically undesirable and may indicate the potential for further degradation.
Core Strategy: Charcoal Treatment and/or Recrystallization as a Salt
-
Activated Charcoal: For minor color impurities, dissolving the product in a suitable solvent and stirring briefly with a small amount of activated charcoal can be effective.[12] The colored impurities adsorb onto the carbon surface and can be removed by filtration. Use charcoal sparingly, as it can also adsorb your product, leading to yield loss.
-
Salt Formation and Recrystallization: A highly effective method for both purification and color removal is to convert the free-base oil into a crystalline salt, typically the hydrochloride (HCl) salt.[13] Crystalline solids are inherently purer than oils, as the ordered lattice structure excludes impurities. Dissolve your purified oil in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or isopropanol. The hydrochloride salt will often precipitate as a clean, white solid, which can be collected by filtration.[14]
Detailed Experimental Protocols
Protocol 1: General Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (100 mL).
-
Acidic Wash: Transfer the solution to a separatory funnel. Add 50 mL of 1M HCl (aq) and shake vigorously for 1 minute. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. This layer contains your protonated product. The organic layer contains neutral impurities and should be discarded.[5]
-
Back-Wash (Optional): To remove any trapped neutral impurities, add 20 mL of fresh DCM to the aqueous layer in the flask, swirl, and use a pipette to remove and discard the DCM.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 5M NaOH (aq) with stirring until the pH is >10 (check with pH paper). You may see the free base oil out as a cloudy suspension.
-
Re-extraction: Return the basic aqueous solution to the separatory funnel. Extract the free base product with three 50 mL portions of DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified oil.
Protocol 2: Flash Column Chromatography with a Modified Eluent
-
TLC Analysis: First, determine a suitable solvent system using thin-layer chromatography (TLC). Test mixtures of ethyl acetate and hexanes. Add 1% triethylamine to the TLC developing jar. Aim for an Rf value of ~0.3 for your product.[11]
-
Column Packing: Pack a silica gel column using your chosen eluent (e.g., 10% Ethyl Acetate / 90% Hexane + 1% Triethylamine). Never pack the column with a dry solvent and then switch to a modified one.
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM or the eluent. Adsorb this solution onto a small amount of silica gel (~2-3x the mass of your product) by concentrating it to a dry powder. Carefully load this powder onto the top of the packed column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.[8]
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed under high vacuum.
Protocol 3: Recrystallization as the Hydrochloride Salt
-
Dissolution: Dissolve the purified free base oil in a minimal amount of a suitable solvent like diethyl ether or isopropanol (e.g., 5-10 mL per gram of product).
-
Salt Formation: While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt should form immediately.[13]
-
Crystallization: Continue adding the HCl solution until no more precipitate forms. You may need to scratch the side of the flask with a glass rod to induce crystallization. Allow the suspension to stir in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the white solid by vacuum filtration, washing the crystals with a small amount of cold diethyl ether to remove any residual impurities.[12]
-
Drying: Dry the crystals under high vacuum to obtain the pure, solid hydrochloride salt of your product.
References
- Application Notes and Protocols for the Purification of Piperidine Reaction Products. (n.d.). Benchchem.
- Alexandrino, D. A. M. (2016). Biodegradation of fluorinated compounds widely used in agro-industrial applications. Environmental Science, Chemistry, Agricultural and Food Sciences.
- Murphy, C. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology.
- Anaerobic degradation of fluorinated aromatic compounds. (n.d.). ResearchGate.
- Bacterial Degradation of Aromatic Compounds. (n.d.). PMC - NIH.
- Anaerobic degradation of fluorinated aromatic compounds. (n.d.). PubMed.
- Purification of primary aromatic amine hydrohalides of the benzene series. (n.d.). Google Patents.
- Crystallization of hydrohalides of pharmaceutical compounds. (n.d.). European Patent Office.
- Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
- Column chromatography. (n.d.). Columbia University.
- Column chromatography. (n.d.).
- Recrystallization. (n.d.).
- 1-bromo-2-fluorobenzene. (n.d.). Organic Syntheses Procedure.
- Chromotography with free amines? (2022). Reddit.
- How do I purify ionizable organic amine compounds using flash column chromatography? (2023).
- Recrystallization1. (n.d.).
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate.
- Purification of piperidine. (n.d.). Google Patents.
- This compound. (n.d.). SynHet.
- ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. (2018).
- A kind of purification method of high-purity piperidine. (n.d.). Google Patents.
- CWE of Piperidine. (2015). Sciencemadness Discussion Board.
- (PDF) Piperidine and piperine: extraction and content assessment in black pepper. (2015).
- Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. (n.d.). Google Patents.
- P-Bromo Fluoro Benzene. (n.d.). AD PHARMACHEM.
- 1-Bromo-2-chloro-3-fluorobenzene. (n.d.). PubChem.
- Benzene, 1-bromo-3-fluoro-. (n.d.). NIST WebBook.
- A Comparative Guide to Analytical Methods for Assessing the Purity of 5-Bromopentanal. (n.d.). Benchchem.
- Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. (n.d.). Google Patents.
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Scaling up the synthesis of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene
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Validation & Comparative
A Predictive Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene
For correspondence: [email protected]
Abstract
This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene (CAS 1355246-98-8). In the absence of publicly available experimental spectra for this specific molecule, this document serves as a comprehensive theoretical framework for researchers, scientists, and drug development professionals. By deconstructing the molecule into its primary structural components—the substituted aromatic ring and the piperidinomethyl group—and drawing comparisons with analogous compounds, we will predict the chemical shifts, multiplicities, and coupling constants. This guide is designed to equip researchers with the foundational knowledge to interpret the NMR spectra of this and structurally related compounds, thereby facilitating its identification and characterization in a laboratory setting.
Introduction: The Structural Elucidation Challenge
This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure combines a trisubstituted benzene ring with a saturated heterocyclic piperidine moiety, linked by a methylene bridge. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of such organic molecules in solution. A thorough understanding of its ¹H and ¹³C NMR spectra is, therefore, crucial for its synthesis, purification, and downstream applications.
This guide will present a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of the title compound. While direct experimental data is not available in the public domain, a robust prediction can be formulated by analyzing the spectral data of its constituent fragments and related molecules. This approach not only provides a reliable forecast of the expected spectra but also reinforces the fundamental principles of NMR spectroscopy.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methylene bridge protons, and the protons of the piperidine ring. The chemical shifts are influenced by the electronic environment of each proton, including inductive effects from electronegative atoms and the anisotropic effects of the benzene ring.
Aromatic Region (δ 7.0-7.5 ppm)
The trisubstituted benzene ring contains three protons. Their chemical shifts and coupling patterns will be dictated by the electronic effects of the bromo, fluoro, and piperidinomethyl substituents. Based on the principles of substituent effects in benzene rings, we can predict the relative positions of these signals.[1] The fluorine and bromine atoms are electron-withdrawing, which will generally deshield the aromatic protons, shifting them downfield.
-
H-4, H-5, and H-6: These three protons will form a complex multiplet system. We can predict their approximate chemical shifts and coupling patterns by considering the additive effects of the substituents. The proton ortho to the fluorine (H-6) is expected to show a doublet of doublets due to coupling with H-5 and the fluorine atom. The proton ortho to the bromine (H-4) will also likely be a doublet of doublets. The proton H-5, situated between two other protons, will likely appear as a triplet or a doublet of doublets.
Methylene Bridge (δ ~3.5-4.0 ppm)
The two protons of the methylene bridge (-CH₂-) connecting the aromatic ring to the piperidine nitrogen are diastereotopic. However, in an achiral solvent and at room temperature, they are expected to appear as a singlet due to free rotation. Their chemical shift will be downfield due to the deshielding effects of the adjacent nitrogen atom and the aromatic ring.
Piperidine Region (δ 1.4-2.8 ppm)
The piperidine ring protons will exhibit characteristic chemical shifts in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen (α-protons) will be the most deshielded, while the protons on the carbons further away (β- and γ-protons) will be more shielded and appear upfield.[2]
-
α-Protons (C-2' and C-6'): These four protons are expected to appear as a broad multiplet around δ 2.5-2.8 ppm.
-
β-Protons (C-3' and C-5') and γ-Proton (C-4'): These six protons will likely appear as overlapping multiplets in the range of δ 1.4-1.7 ppm.
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Aromatic Protons | 7.0 - 7.5 | m | - |
| Methylene Bridge (-CH₂-) | 3.5 - 4.0 | s | - |
| Piperidine α-Protons | 2.5 - 2.8 | m | - |
| Piperidine β,γ-Protons | 1.4 - 1.7 | m | - |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide information about the number of unique carbon environments in the molecule. For this compound, we expect to see signals for the six carbons of the benzene ring, the methylene bridge carbon, and the five carbons of the piperidine ring.
Aromatic Region (δ 110-165 ppm)
The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon attached to the fluorine (C-2) will exhibit a large C-F coupling constant and will be found at a very downfield position. The carbon attached to the bromine (C-1) will also be downfield. The other aromatic carbons will have shifts determined by the combined electronic effects of the substituents.
Aliphatic Region (δ 20-60 ppm)
-
Methylene Bridge Carbon (-CH₂-): This carbon will be deshielded by the adjacent nitrogen and aromatic ring, with an expected chemical shift in the range of δ 50-60 ppm.
-
Piperidine Carbons: The carbons of the piperidine ring will have characteristic shifts. The α-carbons (C-2' and C-6') will be the most downfield of the piperidine signals due to the adjacent nitrogen. The β- (C-3' and C-5') and γ- (C-4') carbons will appear at higher fields.[3]
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-F | 155 - 165 (d, ¹JCF ≈ 240-250 Hz) |
| Aromatic C-Br | 110 - 120 |
| Other Aromatic C | 120 - 140 |
| Methylene Bridge (-CH₂-) | 50 - 60 |
| Piperidine α-Carbons | 50 - 55 |
| Piperidine β-Carbons | 25 - 30 |
| Piperidine γ-Carbon | 23 - 27 |
Comparative Analysis with Alternative Techniques
While NMR provides unparalleled detail for structural elucidation, other analytical techniques can offer complementary information.
-
Mass Spectrometry (MS): MS would confirm the molecular weight of the compound and provide fragmentation patterns that could help identify the different structural motifs (e.g., loss of the piperidine ring).
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as C-H bonds in the aromatic and aliphatic regions, and C-N bonds.
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography would provide the definitive solid-state structure, confirming bond lengths and angles.
However, for determining the precise connectivity and solution-state conformation, NMR remains the gold standard.
Experimental Protocols (Hypothetical)
To acquire the NMR data for this compound, the following general protocol would be followed:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Optimize shim settings to obtain good resolution.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A sufficient number of scans will be required due to the low natural abundance of ¹³C.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the connectivity between the different fragments of the molecule.
-
Visualizations
Molecular Structure and Numbering Scheme
Caption: Structure of this compound with numbering.
NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Conclusion
This guide has presented a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures and fundamental NMR principles, we have established a robust framework for interpreting the spectra of this compound. The predicted chemical shifts and coupling patterns provide a valuable reference for researchers working on the synthesis and characterization of this and related molecules. While this theoretical guide serves as a strong starting point, experimental verification remains essential for definitive structural confirmation.
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A Researcher's Guide to the Comparative Analysis of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene and Its Positional Isomers
Introduction: The Critical Role of Isomer Identification in Chemical Research
In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the placement of substituents on a core structure—can exhibit vastly different physicochemical properties, biological activities, and toxicological profiles. The subject of this guide, 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene (a trisubstituted benzene derivative), and its isomers present a classic challenge in synthesis, purification, and characterization. The close similarity in their physical properties, such as boiling point and polarity, makes their separation and individual identification a non-trivial task that demands a sophisticated, multi-technique approach.[1][2][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing, separating, and characterizing these specific isomers. We will delve into the causality behind experimental choices, present validated protocols, and offer a logical workflow for unambiguous structural elucidation, moving from chromatographic separation to definitive spectroscopic analysis.
Part 1: Synthesis and the Inevitable Formation of Isomeric Mixtures
A common synthetic route to this compound involves the electrophilic substitution of a fluorobenzene precursor, followed by the introduction of the piperidinomethyl moiety. For instance, a plausible route could start with the bromination of a fluorinated toluene derivative, followed by radical bromination of the methyl group to form a benzyl bromide, and finally, nucleophilic substitution with piperidine.
However, electrophilic aromatic substitution reactions on a substituted ring rarely yield a single product. The directing effects of the existing substituents (in this case, fluorine and a methyl or bromomethyl group) will lead to a mixture of ortho, meta, and para products relative to each other, resulting in a complex mixture of positional isomers.[4] This necessitates a robust strategy for both separation and characterization.
Let's consider our target molecule, This compound , and a likely isomeric byproduct, 4-Bromo-1-fluoro-2-(piperidinomethyl)benzene .
| Property | This compound | 4-Bromo-1-fluoro-2-(piperidinomethyl)benzene (Isomer Example) |
| CAS Number | 1355246-98-8[5] | Not readily available |
| Molecular Formula | C₁₂H₁₅BrFN | C₁₂H₁₅BrFN |
| Molecular Weight | 272.16 g/mol | 272.16 g/mol |
| Structure | ||
| 1,2,3-Trisubstituted | 1,2,4-Trisubstituted |
Table 1: Physicochemical Properties of the Target Compound and a Representative Isomer.
Part 2: The Workflow for Isomer Separation and Characterization
A systematic approach is crucial for tackling the challenge of an isomeric mixture. The following workflow outlines the logical progression from a crude synthetic product to purified, fully characterized isomers.
Caption: A comprehensive workflow for the separation, characterization, and evaluation of benzene isomers.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
Expertise & Experience: Separating positional isomers of aromatic compounds is notoriously difficult with standard reversed-phase columns (like C18) because the isomers often have very similar hydrophobicities.[6] The key is to exploit alternative interaction mechanisms. Columns with Phenyl or Pentafluorophenyl (PFP) stationary phases are ideal choices.[3][6] These columns offer multiple modes of interaction, including hydrophobic, π-π, dipole-dipole, and hydrogen bonding, which are sensitive to the subtle differences in electron distribution and geometry among the isomers.[6]
Experimental Protocol: HPLC Separation of Benzene Isomers
-
Column Selection: Utilize a Phenyl or PFP column (e.g., Ultisil XB-PFP). These phases provide enhanced π-π interactions necessary for resolving aromatic positional isomers.[6]
-
Mobile Phase: Start with an isocratic mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). The high π-electron density of acetonitrile can sometimes interfere with the π-π interactions on the column, so methanol can be a valuable alternative co-solvent to modulate selectivity.[2]
-
Method Development: If co-elution occurs, a shallow gradient elution should be developed. Varying the organic modifier (Acetonitrile vs. Methanol) or adding a small percentage of an acid (like 0.1% formic acid) can alter the ionization state of the piperidine moiety and significantly impact retention and selectivity.
-
Detection: Use a UV detector set to a wavelength where the benzene ring absorbs, typically around 254 nm.
-
Fraction Collection: Collect the eluting peaks into separate vials for subsequent structural analysis.
Spectroscopic Characterization: A Comparative Approach
Once separated, each isomer must be unambiguously identified. A combination of spectroscopic techniques is essential for this purpose.[7][8]
Mass Spectrometry (MS): The First Check
-
Objective: To confirm the molecular weight and elemental composition (specifically the presence of bromine).
-
Expected Result: All isomers will show a molecular ion (M+) peak corresponding to the molecular weight of 272.16. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), a characteristic M+2 peak of nearly equal intensity will be observed.[9] This provides strong evidence that the compound contains a single bromine atom.
Infrared (IR) Spectroscopy: Clues from Vibrations
-
Objective: To identify functional groups and gain initial clues about the benzene substitution pattern.
-
Expected Result: All isomers will show characteristic peaks for the C-H stretch of the aromatic ring (~3030-3100 cm⁻¹) and the aliphatic C-H stretches of the piperidine ring (~2800-3000 cm⁻¹). The key differentiating region is the C-H out-of-plane bending region (650-900 cm⁻¹). The pattern of absorption in this region is highly indicative of the substitution pattern on the benzene ring.[10] While complex for a trisubstituted ring, significant differences between isomers are expected here.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Identifier
-
Objective: To map the carbon-hydrogen framework and establish the exact connectivity of the substituents.[7][8] This is the most powerful technique for differentiating isomers.
-
Trustworthiness: NMR is a self-validating system. The chemical shift, integration, and splitting pattern (multiplicity) of each signal must be consistent with the proposed structure.[8] Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) can be used to confirm which protons are coupled to each other, leaving no ambiguity.
Comparative NMR Analysis: 1,2,3- vs. 1,2,4-Isomers
| Spectroscopic Feature | This compound (1,2,3-isomer) | 4-Bromo-1-fluoro-2-(piperidinomethyl)benzene (1,2,4-isomer) | Rationale |
| ¹H NMR (Aromatic Region) | Three distinct signals for the three adjacent aromatic protons. Expected complex splitting patterns (e.g., triplet, triplet, doublet of doublets).[10] | Three distinct signals. The proton between the bromo and fluoro groups will likely be a singlet or a narrowly split doublet, while the other two will form a coupled system (doublets). | The coupling patterns (splitting) are dictated by the number of adjacent protons. Different substitution patterns lead to unique splitting trees. |
| ¹³C NMR (Aromatic Region) | Six distinct signals in the 120-150 ppm range.[10] | Six distinct signals in the 120-150 ppm range. | Both isomers are asymmetrical, leading to six chemically non-equivalent aromatic carbons. However, the chemical shifts will differ due to the varied electronic environments. |
| ¹³C NMR (Symmetry) | No symmetry. | No symmetry. | For di-substituted benzenes, a para-isomer would show only 4 aromatic carbon signals due to symmetry. While both our examples are asymmetric, this principle is crucial for identifying other potential isomers (e.g., a symmetric 1,3,5-isomer).[10] |
Table 2: Expected Comparative NMR Spectroscopic Data.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[7]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer. Ensure sufficient scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom.
-
2D NMR (if needed): If the ¹H spectrum is too complex to interpret directly, run a ¹H-¹H COSY experiment to establish proton-proton correlations and resolve ambiguities.
X-Ray Crystallography: The Unambiguous Proof
For absolute confirmation of structure, single-crystal X-ray diffraction is the gold standard.[11][12] It provides a precise 3D map of the atoms in the solid state. The main challenge is growing a single crystal of sufficient quality, which can be a significant bottleneck.[11]
Part 3: Proposed Comparative Biological Evaluation
The structural differences between isomers can lead to significant variations in biological activity. Substituted benzenes and piperidine-containing molecules are common motifs in pharmacologically active compounds.[13][14][15] Therefore, a preliminary biological screening is a logical next step.
Caption: Experimental workflow for a comparative antimicrobial screening assay.
Experimental Protocol: Antimicrobial Broth Microdilution Assay
-
Preparation: Prepare stock solutions of each purified isomer in sterile DMSO. Prepare a suspension of a test bacterium (e.g., Staphylococcus aureus and Escherichia coli to test against Gram-positive and Gram-negative bacteria, respectively) in a suitable broth.[14][15]
-
Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of each isomer stock solution in the broth to create a range of concentrations.
-
Inoculation: Add the bacterial suspension to each well. Include positive (broth + bacteria, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Comparison: Compare the MIC values for each isomer. A significant difference in MIC would indicate that the biological activity is sensitive to the substitution pattern on the benzene ring.
Conclusion
The comparative study of this compound and its isomers is a microcosm of the challenges faced daily in chemical research. It underscores the fact that a molecule is more than just its formula. The precise arrangement of its constituent parts dictates its behavior. A successful investigation hinges not on a single technique, but on a logical, integrated workflow combining high-resolution separation with a suite of complementary spectroscopic methods. By understanding the principles behind each technique—from the π-π interactions in HPLC to the coupling constants in NMR—researchers can confidently and efficiently navigate the path from a complex mixture to pure, well-defined, and functionally evaluated chemical entities.
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Introduction
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of rational drug design. The introduction of halogens and heterocyclic moieties can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the biological activities of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene and a series of structurally related compounds. While direct biological data for this compound is not extensively available in public literature, by examining its structural analogs, we can infer its potential therapeutic applications and understand the nuanced effects of specific chemical substitutions.
This document is intended for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships (SAR) that govern the biological effects of this chemical class. We will explore activities ranging from enzyme inhibition to receptor antagonism and cytotoxicity, supported by experimental data from peer-reviewed studies. Furthermore, we will provide detailed protocols for key biological assays to facilitate the replication and expansion of these findings.
Structural Framework and Rationale for Comparison
The core structure of this compound combines a halogenated benzene ring with a piperidinomethyl substituent. This arrangement is of significant interest in drug discovery for several reasons:
-
The Benzylamine Moiety: The benzylamine substructure is a common pharmacophore found in numerous biologically active compounds, including neurotransmitter reuptake inhibitors and enzyme inhibitors.
-
Halogenation: The presence of bromine and fluorine atoms can modulate lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The electron-withdrawing nature of halogens can significantly alter the electronic properties of the aromatic ring, influencing interactions with protein residues.
-
The Piperidine Ring: Piperidine is a prevalent heterocyclic motif in pharmaceuticals, often contributing to improved solubility, reduced toxicity, and favorable interactions with receptors and enzymes.[2] Substitutions on the piperidine ring can further refine the pharmacological profile.[3]
Our comparative analysis will therefore focus on analogs that vary in the halogenation pattern of the benzene ring and substitutions on the piperidine moiety to elucidate the impact of these modifications on biological activity.
Comparative Biological Activities
Based on the activities of structurally similar compounds, we will focus our comparison on three primary areas: Monoamine Oxidase (MAO) inhibition, Gonadotropin-Releasing Hormone (GnRH) receptor antagonism, and broad-spectrum cytotoxic/antimicrobial activity.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are enzymes critical for the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for neurological disorders like Parkinson's disease and depression.[2] The benzylpiperidine scaffold is a known inhibitor of MAO, particularly the MAO-B isoform.[4]
Supporting Experimental Data:
Studies on pyridazinobenzylpiperidine derivatives have shown that substitutions on the phenyl ring significantly impact MAO-B inhibitory potency.[5] For instance, a chloro-substituted analog at the 3-position of the phenyl ring (Compound S5) exhibited potent MAO-B inhibition with an IC50 value of 0.203 µM.[5] In contrast, bromo-substitution at the same position resulted in lower, yet still significant, activity.[5] This suggests that the electronic nature and position of the halogen are critical determinants of inhibitory activity.
| Compound Class | Specific Compound Example | Target | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| Pyridazinobenzylpiperidine | 3-Chloro substituted (S5) | MAO-B | 0.203 | 19.04 | [4][5] |
| Pyridazinobenzylpiperidine | 2-Cyano substituted (S16) | MAO-B | 0.979 | >10.21 | [4][5] |
| Piperine Analog | 4-hydroxy piperidine substituted | MAO-B | 0.01572 | Not Reported | [3] |
Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonism
GnRH receptor antagonists are utilized in the treatment of hormone-dependent diseases such as endometriosis and prostate cancer.[6][7] The general structure of a phenyl-piperazine or -piperidine core is a feature in some known small molecule GnRH antagonists.[8][9]
Supporting Experimental Data:
Research on 2-phenyl-4-piperazinyl-benzimidazole derivatives has identified potent GnRH receptor antagonists.[8] For example, imidazole analogues have demonstrated nanomolar potency at the human GnRH receptor.[8] While our target compound has a piperidinomethyl linker rather than a direct piperazinyl connection to the aromatic ring, the general principle of a substituted phenyl ring linked to a basic nitrogenous heterocycle is a shared feature.
| Compound Class | Specific Compound Example | Target | IC50 (nM) | Reference |
| Piperazinyl-benzimidazole | Imidazole analogue 32 | hGnRH Receptor | 7 | [8] |
| Piperazinyl-benzimidazole | Imidazole analogue 41 | hGnRH Receptor | 18 | [8] |
| Imidazo[1,2-a]pyridine | 2-(4-tert-butylphenyl)-8-(piperazin-1-yl) | hGnRH Receptor | Nanomolar range | [6] |
Cytotoxic and Antimicrobial Activity
The incorporation of fluorine and bromine into heterocyclic structures has been shown to confer significant cytotoxic and antimicrobial properties.[10][11]
Supporting Experimental Data:
Fluorinated carbazole derivatives containing a benzylamino moiety have demonstrated notable activity against Gram-positive bacteria, such as S. aureus.[11] Specifically, a derivative with fluorine at the 4-position of the carbazole ring showed enhanced antibacterial activity compared to the non-fluorinated parent compound.[11] Furthermore, various bromo-substituted isatin derivatives have exhibited potent anticancer activity against human cancer cell lines.[12]
| Compound Class | Specific Compound Example | Activity | Target Organism/Cell Line | MIC/IC50 | Reference |
| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole | 4-Fluoro substituted | Antibacterial | S. aureus | >60% inhibition at 16 µg/mL | [11] |
| 5-Bromo-N-phenyl substituted isatin | Compound 6a-h | Anticancer | HepG2, HT-29 | Micromolar range | [12] |
| N-Benzyl-2,2,2-trifluoroacetamide | N/A | Cytotoxic | Not specified | IC50 = 100 µg/mL | [13] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for the key biological assays are provided below.
Protocol 1: Fluorometric Monoamine Oxidase-B (MAO-B) Inhibition Assay
This protocol is adapted for a 96-well plate format and is suitable for high-throughput screening.[2]
Principle: MAO-B catalyzes the oxidative deamination of a substrate (e.g., benzylamine), producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to generate the highly fluorescent product, resorufin. The rate of fluorescence increase is proportional to MAO-B activity, and a decrease in this rate indicates inhibition.[2]
Workflow Diagram:
Caption: Workflow for the fluorometric MAO-B inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Procedure (96-well plate):
-
Add 50 µL of diluted test compounds or vehicle (for control wells) to each well.
-
Add 50 µL of diluted MAO-B enzyme solution to all wells.
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Prepare a substrate master mix containing benzylamine, Amplex® Red, and HRP in assay buffer.
-
Initiate the reaction by adding 40 µL of the substrate master mix to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Detection and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~535 nm and emission at ~587 nm.[14]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Radioligand Binding Assay for GnRH Receptor
This protocol describes a competitive binding assay to determine the affinity of test compounds for the GnRH receptor.[1][15]
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., a radioiodinated GnRH analog) for binding to the GnRH receptor, typically in cell membrane preparations.[16] The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.
Workflow Diagram:
Caption: Workflow for the GnRH receptor radioligand binding assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Cell Membranes: Prepare membranes from cells expressing the human GnRH receptor.
-
Radioligand: A suitable radioiodinated GnRH agonist (e.g., 125I-[His5,D-Tyr6]GnRH).[17]
-
Assay Buffer: e.g., Tris-HCl buffer with BSA and protease inhibitors.
-
Test Compounds: Prepare serial dilutions.
-
-
Assay Procedure:
-
In a microcentrifuge tube or 96-well plate, combine the assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
-
Separation and Detection:
-
Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Determine the IC50 value of the test compound from the competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 3: XTT Cell Viability Assay for Cytotoxicity Screening
This colorimetric assay measures cell viability based on the metabolic activity of living cells.[18]
Principle: The tetrazolium salt XTT is reduced by mitochondrial dehydrogenases in metabolically active cells to a water-soluble orange-colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.
Workflow Diagram:
Caption: Workflow for the XTT cell viability assay.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a control.
-
-
XTT Labeling and Incubation:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add the XTT mixture to each well and incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
-
Detection and Analysis:
-
Measure the absorbance of the formazan product using a microplate reader at a wavelength of approximately 450 nm.[19]
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.
-
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the biological activity of this compound by examining its structural analogs. The presented data suggest that compounds of this class are promising candidates for development as MAO-B inhibitors, GnRH receptor antagonists, or cytotoxic/antimicrobial agents. The structure-activity relationships highlighted herein underscore the critical role of the substitution pattern on both the phenyl and piperidine rings in determining the pharmacological profile.
Future research should focus on the synthesis and direct biological evaluation of this compound to validate the inferences drawn from its analogs. Further optimization of the lead structures presented in this guide, guided by the SAR insights, could lead to the development of novel therapeutics with enhanced potency and selectivity. The provided experimental protocols offer a robust starting point for these future investigations.
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A Senior Application Scientist's Guide to Validating the Purity of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene using HPLC
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the chemical purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. The compound 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene, a substituted aromatic amine, represents a class of complex building blocks used in the synthesis of active pharmaceutical ingredients (APIs). Its multifaceted structure—featuring a halogenated benzene ring and a basic piperidine moiety—presents unique analytical challenges. Even minute impurities, such as regioisomers, starting materials, or degradation products, can alter the pharmacological and toxicological profile of the final API.
This guide provides an in-depth, experimentally grounded comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of this specific compound. As Senior Application Scientists, we move beyond rote protocols to explain the causal-driven decisions in method development, ensuring a robust, self-validating system for quality control.
The Gold Standard: Purity Determination by Reverse-Phase HPLC
High-Performance Liquid Chromatography is the preeminent technique for assessing the purity of non-volatile and thermally labile compounds, making it exceptionally well-suited for pharmaceutical analysis[1][2]. Its high resolution, sensitivity, and quantitative accuracy are indispensable for separating the main compound from structurally similar impurities[3].
Causality-Driven HPLC Method Development
The development of a robust HPLC method is a scientific endeavor rooted in the physicochemical properties of the analyte. For this compound, our choices are dictated by its unique structure.
1. Column Selection: The C18 Workhorse
A C18 (octadecylsilyl) column is the logical starting point for this analysis. The non-polar C18 stationary phase provides strong hydrophobic interactions with the benzene ring of the analyte. This choice is foundational for achieving retention in a reverse-phase system.
2. Mobile Phase Strategy: Mastering Peak Shape and Selectivity
The mobile phase is the most powerful tool for manipulating selectivity in reverse-phase HPLC[4][5]. The presence of the basic piperidine group (an ionizable amine) makes mobile phase pH a critical parameter[6][7].
-
pH Control: At a neutral pH, the piperidine nitrogen can exist in both protonated (charged) and free base (neutral) forms, leading to broad, tailing peaks. To ensure a single, stable ionic state, the mobile phase must be acidified. A pH of approximately 2-3 ensures the piperidine is fully protonated, which minimizes undesirable secondary interactions with residual silanol groups on the silica-based stationary phase[6][8].
-
Ion-Pairing for Improved Retention and Symmetry: The addition of 0.1% Trifluoroacetic Acid (TFA) serves a dual purpose. It reliably lowers the mobile phase pH to the desired range and acts as an ion-pairing agent[9][10][11]. The negatively charged trifluoroacetate anion forms an ion pair with the positively charged protonated piperidine, effectively neutralizing the charge and increasing the analyte's hydrophobicity. This enhances retention and dramatically improves peak symmetry[12].
3. Detection: Beyond Quantification with Photodiode Array (PDA)
While a simple UV detector set at a wavelength like 254 nm would suffice for quantification, a Photodiode Array (PDA) detector is superior for purity analysis. A PDA detector acquires the full UV-Vis spectrum for every point in the chromatogram. This allows for peak purity analysis, where the spectra across a single peak are compared. A spectrally pure peak provides a high degree of confidence that the peak represents a single compound.
Detailed Experimental Protocol: HPLC Purity Assay
This protocol is designed to be a self-validating system, providing the necessary precision, accuracy, and specificity for regulatory scrutiny, in line with ICH guidelines[13][14][15].
| Parameter | Condition | Rationale |
| Instrumentation | HPLC System with Quaternary Pump, Autosampler, Column Oven, and PDA Detector | Standard pharmaceutical analysis setup ensuring precise control and comprehensive data. |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry-standard column providing excellent efficiency and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% (v/v) TFA in Water | Acidified aqueous phase to control ionization and provide ion-pairing agent[9][10]. |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile | Organic modifier with good UV transparency and elution strength. |
| Gradient Elution | 20% B to 95% B over 20 min | A gradient is essential to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection | PDA at 254 nm; Spectral Scan: 200-400 nm | 254 nm for quantification of the benzene ring; full scan for peak purity and identification. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Sample Prep. | Dissolve sample in Mobile Phase A/B (50:50) to 0.5 mg/mL. Filter with 0.45 µm filter. | Ensures sample is fully dissolved and free of particulates to protect the column. |
Visualizing the HPLC Workflow
Caption: Standard workflow for HPLC purity validation.
Supporting Experimental Data (Representative)
A validated HPLC method must demonstrate acceptable performance for key analytical parameters as defined by the International Council for Harmonisation (ICH)[16][17].
| Validation Parameter | Acceptance Criteria | Representative Result |
| Specificity | No interference from impurities at the main peak's retention time. | Peak is spectrally pure and resolved from all other peaks. |
| Linearity (r²) | ≥ 0.999 | 0.9995 (over 0.05 - 1.0 mg/mL range) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability: ≤ 1.0% Intermediate: ≤ 2.0% | Repeatability: 0.45% Intermediate: 1.10% |
| Limit of Quantitation | S/N ratio ≥ 10 | 0.001 mg/mL |
Comparative Guide: HPLC vs. Alternative Techniques
While HPLC is the gold standard, it is instructive to compare it with other common chromatographic techniques to understand its superior suitability for this specific application.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase[2][18]. | Partitioning between a gas mobile phase and a liquid/solid stationary phase[1]. | Adsorption/partitioning on an open-layer stationary phase with a liquid mobile phase[18]. |
| Analyte Suitability | Ideal for non-volatile, thermally unstable compounds like the target molecule[2][19]. | Requires volatile and thermally stable compounds. The target molecule would likely decompose at GC temperatures[19]. | Versatile, but primarily qualitative or semi-quantitative[20][21][22]. |
| Resolution | Very High | Excellent | Low to Moderate |
| Quantification | Excellent (High Precision & Accuracy) | Excellent | Poor (Semi-quantitative at best)[23][24] |
| Throughput | Moderate (typically 15-30 min/sample)[25] | Moderate to High (typically 5-20 min/sample)[25] | High (multiple samples per plate) |
| Cost | High (instrumentation and solvents) | High (instrumentation and gases) | Very Low[25] |
| Best Use Case | Primary Choice: Final QC, stability testing, and quantitative impurity profiling. | Residual solvent analysis, analysis of volatile starting materials. Not suitable for the main compound. | In-process monitoring, reaction completion checks, rapid qualitative screening[20][21]. |
Why GC is Unsuitable
Gas Chromatography requires the analyte to be vaporized without decomposition[19]. This compound has a relatively high molecular weight and boiling point, and the piperidinomethyl group is susceptible to thermal degradation. Attempting to analyze this compound by GC would likely lead to inaccurate results and sample decomposition in the injector port.
The Role of TLC
Thin-Layer Chromatography remains a valuable tool in a synthetic chemistry lab for its speed and low cost[20][21][24]. It is excellent for quickly checking if a reaction has gone to completion or for a preliminary look at the complexity of a sample. However, its lower resolution and poor quantitative capabilities make it unsuitable for the final, precise purity determination required in drug development[22][23].
Purity Validation: A Logical Approach
The selection of an analytical technique is a logic-driven process based on the specific requirements at each stage of development.
Caption: Decision tree for selecting an analytical method.
Conclusion
For the definitive purity validation of this compound, a well-developed and validated reverse-phase HPLC method is unequivocally the superior choice. Its ability to handle non-volatile, ionizable molecules, combined with its high resolving power and quantitative accuracy, provides the trustworthy data essential for advancing drug development programs. While techniques like TLC and GC have their place in the analytical toolkit—for rapid screening and volatile impurity analysis, respectively—they cannot replace the comprehensive and reliable purity assessment offered by HPLC. By understanding the chemical principles that guide method development, researchers can confidently ensure the quality and integrity of their pharmaceutical intermediates.
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Impurity profiling of pharmaceuticals by thin-layer chromatography. - PubMed. Available at: [Link]
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Control pH During Method Development for Better Chromatography. - Agilent. Available at: [Link]
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A Comparative In Silico Analysis of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene: A Guide to Molecular Docking and Performance Evaluation
This guide provides a comprehensive, in-depth walkthrough of the in silico modeling and molecular docking of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative analysis against structurally similar compounds to contextualize its potential bioactivity. While direct experimental data for this specific molecule is not publicly available, this guide establishes a robust, hypothetical framework for its computational evaluation based on well-established methodologies and data from related chemical entities.
Introduction: The Rationale for In Silico Assessment
This compound is a substituted aromatic compound featuring a piperidine moiety. The piperidine ring is a common scaffold in many biologically active compounds, often contributing to favorable pharmacokinetic properties.[1] The presence of bromine and fluorine atoms can further influence the molecule's electronic and lipophilic characteristics, potentially impacting its interaction with biological targets.
In the early stages of drug discovery, in silico techniques such as molecular docking are indispensable for predicting the binding affinity and mode of a small molecule to a protein target. This computational screening allows for the rapid and cost-effective prioritization of candidates for further experimental validation. This guide will therefore detail a complete in silico workflow, from target selection and ligand preparation to docking, analysis, and comparative evaluation.
Selecting a Plausible Biological Target: Learning from Analogs
Given the absence of specific target information for this compound, we turn to the broader class of piperidine derivatives for plausible therapeutic targets. Numerous studies have implicated piperidine-containing compounds in diverse biological pathways. For instance, various piperidine derivatives have been investigated as inhibitors of Protein Kinase B (Akt), a crucial node in cell signaling pathways related to cancer.[2] Other research has explored their potential as antagonists for the CCR5 receptor in the context of HIV, as analgesics targeting the µ-opioid receptor, and as farnesyltransferase inhibitors.[3][4][5]
For the purpose of this illustrative guide, we will select Protein Kinase B (Akt1) as our biological target. The rationale for this choice is the well-documented role of Akt1 in various pathologies and the availability of high-quality crystal structures in the Protein Data Bank (PDB).
Experimental Protocol: A Step-by-Step In Silico Workflow
This protocol outlines the necessary steps for a comprehensive molecular docking study. We will utilize open-access software to ensure the reproducibility of this workflow.
1. Ligand Preparation:
-
Objective: To obtain a 3D structure of this compound and our selected comparator compounds, and to optimize their geometry and charge distribution for docking.
-
Procedure:
-
Obtain the 2D structure of this compound (CAS: 1355246-98-8) from a chemical database such as PubChem.[6]
-
For comparative analysis, select two structurally related compounds:
-
Use a molecular modeling software, such as Avogadro or ChemDraw, to generate the 3D coordinates for each ligand.
-
Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation.
-
Save the optimized structures in a format compatible with docking software (e.g., .pdb or .mol2).
-
2. Protein Preparation:
-
Objective: To prepare the crystal structure of Akt1 for docking by removing non-essential molecules and adding necessary hydrogens.
-
Procedure:
-
Download the crystal structure of human Akt1 from the Protein Data Bank (PDB ID: 4GV1).
-
Using a molecular visualization tool like UCSF Chimera or PyMOL, remove water molecules, co-crystallized ligands, and any non-protein chains from the PDB file.
-
Add polar hydrogens to the protein structure, as these are often omitted in crystal structures but are critical for accurate hydrogen bond calculations.
-
Assign partial charges to the protein atoms using a force field such as AMBER.
-
Save the prepared protein structure as a .pdbqt file for use with AutoDock Vina.
-
3. Molecular Docking:
-
Objective: To predict the binding pose and affinity of our ligands within the active site of Akt1.
-
Procedure:
-
Define the binding site (grid box) on the Akt1 structure. This is typically centered on the location of the co-crystallized ligand in the original PDB file or identified through literature review of key active site residues.
-
Utilize a docking program like AutoDock Vina to perform the docking calculations. Vina employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the defined binding site.
-
The output will provide a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol).
-
4. Analysis and Visualization:
-
Objective: To analyze the docking results, visualize the binding interactions, and compare the performance of the different ligands.
-
Procedure:
-
Examine the predicted binding affinities. A more negative value indicates a stronger predicted binding.
-
Use visualization software (e.g., PyMOL or BIOVIA Discovery Studio Visualizer) to inspect the top-ranked binding poses.
-
Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between each ligand and the amino acid residues of the Akt1 active site.
-
In Silico Workflow Diagram
Caption: In silico molecular docking workflow from ligand and protein preparation to docking simulation and subsequent analysis.
Comparative Performance Analysis
The following table presents a hypothetical comparison of the docking results for this compound and the two comparator compounds against the Akt1 kinase domain.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | C12H15BrFN | 272.16[6] | -8.5 | Lys179, Glu228, Asp292 |
| Comparator 1: 1-Bromo-2-fluoro-3-(trifluoromethyl)benzene | C7H3BrF4 | 243.00[7] | -7.2 | Leu156, Val164 |
| Comparator 2: 1-Bromo-2-fluoro-3-nitrobenzene | C6H3BrFNO2 | 220.00[8][9] | -6.8 | Phe161, Tyr229 |
Interpretation of Hypothetical Results:
In this simulated study, this compound exhibits the strongest predicted binding affinity for the Akt1 active site. The presence of the piperidinomethyl group, which is capable of forming hydrogen bonds and salt bridges, likely contributes to this enhanced affinity compared to the smaller, less functionalized comparator compounds. The hypothetical interactions with key catalytic residues such as Lys179 and Asp292 would suggest a potent inhibitory potential.
Ligand-Protein Interaction Pathway
Caption: Hypothetical key interactions between this compound and the Akt1 active site.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico methodology for the evaluation of this compound. Based on a hypothetical docking study against Akt1, this compound demonstrates promising binding characteristics in comparison to structurally related molecules. The presented workflow is a robust starting point for the computational assessment of novel small molecules.
It is critical to emphasize that these in silico predictions require experimental validation. Future work should involve the synthesis of this compound and subsequent in vitro assays to determine its actual inhibitory activity against Akt1 and other potential kinase targets. Further computational studies, such as molecular dynamics simulations, could also provide deeper insights into the stability of the predicted binding pose and the dynamics of the ligand-protein complex.
References
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- In Silico Modeling of 2-Piperidin-1-ylmethyl-morpholine Interactions: A Technical Guide. (2025). BenchChem.
- Liu, S., Li, Y., Wang, J., Rui, X., Tian, H., Li, C., & Guo, C. (2022). In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Letters in Drug Design & Discovery, 19(7), 591-605.
- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors. (n.d.). PubMed.
- This compound. (n.d.). ChemicalBook.
- 1-bromo-2-fluoro-3-(trifluoromethyl)benzene. (2024, April 10). ChemBK.
- 1-Bromo-2-fluoro-3-nitrobenzene. (n.d.). PubChem.
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Benchmarking 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene: A Comparative Guide for a Novel Putative Acetylcholinesterase Inhibitor
Introduction: The Quest for Novel Cholinergic Modulators
In the landscape of neurodegenerative disease research, the cholinergic system remains a pivotal target. A deficit in cholinergic signaling, primarily due to the degradation of the neurotransmitter acetylcholine (ACh) by acetylcholinesterase (AChE), is a well-established hallmark of cognitive decline in conditions such as Alzheimer's disease.[1][2] The therapeutic strategy of inhibiting AChE aims to increase the synaptic availability of ACh, thereby ameliorating cognitive symptoms.[3] This has led to the development of several successful AChE inhibitors, which form the cornerstone of current symptomatic treatment for Alzheimer's disease.[4][5]
This guide introduces 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene , a novel compound featuring an N-benzylpiperidine scaffold. This structural motif is present in a variety of biologically active molecules, including known AChE inhibitors.[6] Given this structural precedent, we hypothesize that this compound may exhibit inhibitory activity against acetylcholinesterase.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to benchmark the performance of this novel compound against established AChE inhibitors. We will provide a detailed, step-by-step protocol for determining its inhibitory potency (IC50) using the widely accepted Ellman's method, and present a framework for comparing its activity against three clinically relevant benchmarks: Donepezil, Galantamine, and Rivastigmine.
The Cholinergic Signaling Pathway and the Role of AChE
The proper functioning of cholinergic synapses is critical for learning and memory.[1] Acetylcholine released from the presynaptic neuron binds to receptors on the postsynaptic membrane, propagating the nerve impulse. Acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes acetylcholine into choline and acetate, terminating the signal.[7] In Alzheimer's disease, the degeneration of cholinergic neurons leads to reduced acetylcholine levels, impairing this signaling pathway.
Caption: Cholinergic synapse function and AChE action.
Benchmark Inhibitors: The Gold Standards
To provide a meaningful comparison, we have selected three widely recognized and clinically used acetylcholinesterase inhibitors. Their established efficacy and well-documented inhibitory profiles make them ideal benchmarks.
-
Donepezil: A highly selective and reversible inhibitor of AChE.[4][6] It belongs to the piperidine class of compounds and is a first-line treatment for Alzheimer's disease.[5]
-
Galantamine: A reversible, competitive AChE inhibitor.[8] It also modulates nicotinic acetylcholine receptors, offering a dual mechanism of action.
-
Rivastigmine: A pseudo-irreversible inhibitor of both acetylcholinesterase and butyrylcholinesterase.[9][10] Its dual inhibitory action may offer broader therapeutic benefits.
Comparative Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. The table below summarizes the reported IC50 values for our benchmark compounds against acetylcholinesterase. It is important to note that these values can vary depending on the specific experimental conditions. A dedicated space is provided for the experimental determination of the IC50 for this compound.
| Compound | Acetylcholinesterase (AChE) IC50 | Source(s) |
| Donepezil | 6.7 nM - 222.23 µM | [4][6][11][12][13] |
| Galantamine | 410 nM - 556.01 µM | [8][12][14][15] |
| Rivastigmine | 4.3 nM - 5.5 µM | [9][10][16][17] |
| This compound | To be determined |
Experimental Protocol: Determination of AChE Inhibitory Activity
The following detailed protocol is based on the widely used spectrophotometric method developed by Ellman and provides a robust framework for determining the IC50 value of this compound.[18][19]
Assay Principle
The Ellman's assay is a colorimetric method that measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity.[20]
Caption: Principle of the Ellman's assay for AChE activity.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
This compound (Test Compound)
-
Donepezil, Galantamine, Rivastigmine (Benchmark Inhibitors)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
0.1 M Phosphate Buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Solution Preparation
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a working solution of AChE in the assay buffer. The final concentration in the well should be optimized, but a common starting point is 0.1 U/mL.
-
DTNB Solution (10 mM): Dissolve DTNB in the assay buffer.
-
ATCI Solution (14 mM): Prepare fresh daily by dissolving ATCI in deionized water.
-
Test and Benchmark Compound Stock Solutions (10 mM): Dissolve each compound in DMSO. Prepare serial dilutions in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay wells does not exceed 1% to avoid solvent effects.
Assay Procedure (96-well plate format)
The following workflow is designed for a final reaction volume of 200 µL per well.
Caption: Experimental workflow for IC50 determination.
-
Plate Setup:
-
Blank wells: 150 µL of assay buffer.
-
Control wells (100% activity): 140 µL of assay buffer and 10 µL of vehicle (assay buffer with the same percentage of DMSO as the inhibitor wells).
-
Test wells: 140 µL of assay buffer and 10 µL of the various dilutions of the test or benchmark compounds.
-
-
Enzyme Addition: Add 10 µL of the AChE working solution to all wells except the blank wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: To all wells, add 20 µL of the DTNB solution followed by 20 µL of the ATCI solution to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.
Data Analysis
-
Calculate the rate of reaction (ΔAbs/min) for each well by plotting absorbance versus time and determining the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to obtain the concentration that produces 50% inhibition.
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization of this compound as a potential acetylcholinesterase inhibitor. By benchmarking its performance against established drugs like Donepezil, Galantamine, and Rivastigmine using a standardized and detailed protocol, researchers can obtain reliable and comparable data on its potency.
Should this compound demonstrate significant inhibitory activity, further studies would be warranted. These could include determining its mechanism of inhibition (e.g., competitive, non-competitive), assessing its selectivity against butyrylcholinesterase, and evaluating its efficacy in cell-based and in vivo models of cholinergic dysfunction. The data generated from the protocols outlined herein will be a critical first step in evaluating the therapeutic potential of this novel compound.
References
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Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. PubMed. [Link]
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Role of Cholinergic Signaling in Alzheimer's Disease. PubMed Central. [Link]
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Role of Cholinergic Signaling in Alzheimer's Disease. SciSpace. [Link]
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Alzheimer's disease: interactions between cholinergic functions and beta-amyloid. ResearchGate. [Link]
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Rivastigmine | Cholinesterase inhibitor | Cas# 123441-03-2. GlpBio. [Link]
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Role of Cholinergic Signaling in Alzheimer's Disease. Semantic Scholar. [Link]
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Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. PubMed Central. [Link]
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Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]
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[Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease]. PubMed. [Link]
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Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase. PubMed. [Link]
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IC 50 values of acetylcholinesterase enzyme (AChE) inhibition parameters of carbamate derivatives comparison with standards rivastigmine (RIV) and galanthamine (GLT). ResearchGate. [Link]
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Acetylcholinesterase: Definition, Function & Location. Study.com. [Link]
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Ellman Esterase Assay Protocol. Scribd. [Link]
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Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. National Institutes of Health. [Link]
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IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. [Link]
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Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PubMed Central. [Link]
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Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents. PubMed. [Link]
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Acetylcholinesterase: From 3D Structure to Function. PubMed Central. [Link]
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Rivastigmine, a New-Generation Cholinesterase Inhibitor for the Treatment of Alzheimer's Disease. ResearchGate. [Link]
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Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PubMed Central. [Link]
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Acetylcholinesterase. Wikipedia. [Link]
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Acetylcholinesterase. Britannica. [Link]
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In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]
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% Inhibition and IC 50 values of the synthesized compounds, donepezil and tacrine against AChE and BChE enzymes. ResearchGate. [Link]
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Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits. PubMed. [Link]
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The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. PubMed Central. [Link]
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A Senior Scientist's Guide to the Certificate of Analysis for 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene: Ensuring Quality for Drug Discovery
Introduction: In the landscape of pharmaceutical research and drug development, the quality of starting materials is not merely a preference; it is a prerequisite for reproducible, reliable, and ultimately successful outcomes. The compound 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene (CAS No. 1355246-98-8) is a key building block, a versatile intermediate whose unique substitution pattern is leveraged in the synthesis of complex molecular architectures for novel therapeutics.[1] Its journey from a supplier's flask to a researcher's reaction requires a passport of quality: the Certificate of Analysis (CoA).
This guide provides an in-depth, practical framework for researchers, scientists, and drug development professionals to critically interpret the CoA for this specific compound. We will move beyond a superficial checklist to a deep, mechanistic understanding of the analytical data presented. By comparing ideal analytical results with potential deviations and impurities, this guide empowers you to validate the identity, purity, and overall quality of this compound, ensuring the integrity of your research from day one.
Part 1: Foundational Physicochemical & Identity Verification
The first step in evaluating a CoA is to cross-reference the basic physicochemical properties against established values. While seemingly simple, this initial check can immediately flag gross errors or incorrect material handling.
| Property | Specification | Rationale & Expert Insight |
| IUPAC Name | 1-[(3-Bromo-2-fluorophenyl)methyl]piperidine | Confirms the precise chemical nomenclature. |
| CAS Number | 1355246-98-8 | An unambiguous numerical identifier, crucial for database searches and regulatory compliance.[2] |
| Molecular Formula | C₁₂H₁₅BrFN | Derived from the structure, this allows for the calculation of the exact molecular weight.[2] |
| Molecular Weight | 272.16 g/mol | Essential for all stoichiometric calculations in subsequent reactions.[2] |
| Appearance | Colorless to Light Yellow Oil or Solid | Significant deviation (e.g., a dark brown or black color) may indicate degradation or the presence of chromophoric impurities. |
Part 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous determination of a molecule's structure. A CoA for a compound of this complexity is incomplete without high-resolution ¹H and ¹³C NMR data. The key is not just to see that the data exists, but to understand if it aligns perfectly with the expected structure.
Expertise in Action: Interpreting the ¹H NMR Spectrum
The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. For a high-purity sample of this compound, we expect to see distinct signals corresponding to the aromatic protons, the benzylic methylene bridge, and the piperidine ring protons.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Signal |
| ~ 7.45 | t, J ≈ 7.8 Hz | 1H | Ar-H (H5) | This aromatic proton is coupled to two adjacent aromatic protons, resulting in a triplet. |
| ~ 7.15 - 7.05 | m | 2H | Ar-H (H4, H6) | These protons are in a more complex environment, coupled to each other and H5, often presenting as a multiplet. |
| ~ 3.60 | s | 2H | Ar-CH₂-N | The benzylic protons are adjacent to no other protons, hence they appear as a sharp singlet. Its downfield shift is due to the proximity of the aromatic ring and the nitrogen atom. |
| ~ 2.45 | br s | 4H | N-(CH₂)₂ (α-protons) | Protons on the carbons directly attached to the nitrogen are deshielded and often appear as a broad singlet due to conformational exchange. |
| ~ 1.60 | m | 4H | (CH₂)₂ (β-protons) | These piperidine protons are further from the nitrogen and appear as a multiplet. |
| ~ 1.45 | m | 2H | CH₂ (γ-proton) | The single methylene group at the 'bottom' of the piperidine ring. |
Common Impurities and Their Spectral Fingerprints:
-
Residual Solvents: A sharp singlet at δ 2.17 ppm could indicate acetone, while a quartet at δ 4.12 and a triplet at δ 1.25 suggest residual ethyl acetate from purification.
-
Starting Material: The presence of unreacted 1-bromo-2-fluoro-3-methylbenzene would be indicated by a singlet around δ 2.37 ppm corresponding to the methyl group.[3]
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural verification.
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh 10-15 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Data Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Acquire the ¹H NMR spectrum, typically using 16-32 scans.
-
Acquire the proton-decoupled ¹³C NMR spectrum, requiring a larger number of scans for adequate signal-to-noise.
-
Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum and assign all signals to the corresponding protons and carbons in the structure.
Part 3: Quantitative Purity Determination by Chromatography
While NMR confirms what the compound is, chromatography determines how much of it there is relative to impurities. High-Performance Liquid Chromatography (HPLC) is the industry standard for this assessment.[4]
Expertise in Action: Interpreting the HPLC Chromatogram
A robust HPLC method should resolve the main peak (our target compound) from any potential impurities, such as regioisomers or synthesis byproducts. For a high-quality batch, the CoA should display a chromatogram with a single, sharp, symmetrical peak, accounting for >98% of the total peak area.
Table 2: Representative HPLC Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | The nonpolar stationary phase effectively retains the moderately polar analyte, allowing for good separation based on hydrophobicity.[5] |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | A standard mobile phase for reversed-phase chromatography. The acid improves peak shape and ensures ionization consistency for MS compatibility.[6] |
| Elution | Isocratic or Gradient | An isocratic method is simpler and more reproducible if all impurities are well-resolved. A gradient elution is used to separate impurities with a wider range of polarities. |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The aromatic benzene ring is a strong chromophore, providing excellent sensitivity at this wavelength.[4] |
| Purity Calculation | Area Percent | Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 |
Workflow for Chromatographic Purity Analysis
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Safety Operating Guide
Navigating the Disposal of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in the fast-paced world of drug development, the integrity of our work extends beyond the benchtop; it encompasses a steadfast commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical, non-negotiable aspect of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene, a compound that, due to its halogenated aromatic and piperidine moieties, requires careful handling and disposal.
Core Safety and Hazard Information: A Proactive Stance
A thorough understanding of the potential hazards is the foundation of safe chemical handling. Based on the structural components of this compound, we can anticipate the following hazards:
-
Halogenated Aromatic Group: Compounds containing carbon-halogen bonds are categorized as halogenated organic wastes.[1][2][3] Their combustion can produce highly toxic and corrosive gases, including hydrogen bromide and hydrogen fluoride.[4]
-
Piperidine Moiety: Piperidine and its derivatives are known to be irritants and can be toxic.[5][6][7] Piperidine itself is classified as a flammable liquid and is harmful if swallowed or in contact with skin.[6]
-
Combined Structure: The combined structure suggests that this compound should be treated as a substance that is potentially toxic, an irritant to the skin, eyes, and respiratory system, and environmentally hazardous.
Hazard Profile of Structurally Related Compounds
| Compound | Key Hazard Statements |
| 1-Bromo-4-fluorobenzene | Flammable liquid and vapor; May cause skin, eye, and respiratory irritation. |
| Piperidine | Highly flammable liquid and vapor; Toxic in contact with skin or if inhaled; Harmful if swallowed; Causes severe skin burns and eye damage.[6][7][8] |
| 2-Fluoronitrobenzene | Skin irritation, eye irritation, and specific target organ toxicity (single exposure).[9] |
This data underscores the necessity of treating this compound with a high degree of caution.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any handling or disposal procedures, the appropriate personal protective equipment is mandatory to minimize exposure.
| PPE | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[5][9][10] | Protects against splashes and vapors that can cause serious eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[5][11][12] | Prevents skin contact, which can lead to irritation and potential absorption of the chemical. |
| Body Protection | Laboratory coat. | Protects against incidental contact and contamination of personal clothing. |
All handling and disposal operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[6][7][11]
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in strict accordance with local, state, and federal regulations.[13] The following protocol provides a comprehensive framework for its safe disposal.
Waste Identification and Segregation:
-
Categorization: This compound must be classified as a halogenated organic hazardous waste .[2][3]
-
Segregation: It is crucial to collect waste containing this compound in a dedicated, properly labeled waste container. Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical streams to prevent dangerous reactions.[2][5]
Containerization:
-
Container Type: Use a chemically compatible and sealable container, typically a high-density polyethylene (HDPE) or glass container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, toxic, environmentally hazardous).
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[13]
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.[5][12]
Professional Disposal:
-
Engage a licensed hazardous waste disposal company for the collection, transportation, and ultimate disposal of the waste.[5][14][15]
-
Provide the disposal company with a complete and accurate description of the waste.
-
The primary method of disposal for halogenated organic compounds is typically high-temperature incineration at a licensed facility to ensure complete destruction and to manage the resulting hazardous byproducts.[16][17]
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Personal Protection: Don the appropriate PPE, including respiratory protection if vapors are significant.
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial spill pillow.[18]
-
Collection: Carefully collect the absorbent material and contaminated items into a labeled hazardous waste container.[18]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of all contaminated materials as halogenated organic hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Culture of Safety
The responsible disposal of chemical waste is a cornerstone of scientific integrity and laboratory safety. By adhering to these detailed procedures for this compound, you are not only ensuring compliance with regulations but also fostering a culture of safety and environmental responsibility within your organization. This commitment to best practices builds the deep trust that is essential in the scientific community.
References
- Benchchem. (n.d.). Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Benchchem. (n.d.). Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- Sdfine. (n.d.). 1-BROMO-4-FLUOROBENZENE.
- Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
- Unknown. (n.d.). Hazardous Waste Segregation.
- U.S. Environmental Protection Agency. (2026, January 6). Hazardous Waste.
- ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- Unknown. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
- Echemi. (n.d.). 1-Bromo-2-(2,2,2-trifluoroethyl)-benzene Safety Data Sheets.
- CymitQuimica. (2022, May 15). 1-Bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene.
- Sigma-Aldrich. (2025, December 4). SAFETY DATA SHEET.
- Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- Biosynth. (2021, March 2). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
- PubChem. (2025, April 14). 1-Bromo-3-(bromomethyl)-2-fluorobenzene.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Occupational Safety and Health Administration. (n.d.). Hazard Communication - Appendix B.
- Unknown. (n.d.). Halogenated Solvents.
- Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
- Echemi. (2019, July 15). 1-BROMO-2-CHLORO-3-FLUOROBENZENE SDS, 1000573-03-4 Safety Data Sheets.
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. uakron.edu [uakron.edu]
- 4. fishersci.nl [fishersci.nl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. carlroth.com [carlroth.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. biosynth.com [biosynth.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. researchgate.net [researchgate.net]
- 17. echemi.com [echemi.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
